molecular formula C10H11NO6 B15580659 Enaminomycin B

Enaminomycin B

Cat. No.: B15580659
M. Wt: 241.20 g/mol
InChI Key: VKKYJXLQEGBUNY-KADJCCMJSA-N
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Description

Enaminomycin B is a beta-hydroxy ketone.
(1R,5R,6S)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid has been reported in Streptomyces baarnensis and Streptomyces fimicarius with data available.

Properties

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

(1R,5R,6S)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid

InChI

InChI=1S/C10H11NO6/c1-3(12)2-10(16)7(11)4(9(14)15)5(13)6-8(10)17-6/h6,8,11,13,16H,2H2,1H3,(H,14,15)/t6-,8-,10+/m0/s1

InChI Key

VKKYJXLQEGBUNY-KADJCCMJSA-N

Origin of Product

United States

Foundational & Exploratory

Enaminomycin B: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin B is a naturally occurring antibiotic belonging to the enaminomycin family, a group of epoxy quinone compounds.[1] These antibiotics were first discovered in the late 1970s from the fermentation broth of a soil actinomycete. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the detailed experimental protocols and available data to support further research and development efforts.

Discovery and Producing Organism

This compound, along with its congeners Enaminomycin A and C, was discovered in a screening program for new antibiotics. The producing organism is a streptomycete, strain No. 13120, which was isolated from a soil sample. This strain was identified and designated as Streptomyces baarnensis No. 13120.[2]

Fermentation and Isolation

The production of this compound is achieved through conventional submerged culture fermentation of Streptomyces baarnensis No. 13120. The isolation and purification process involves a series of chromatographic steps to separate the different enaminomycin components.

Fermentation Protocol

A detailed protocol for the fermentation of Streptomyces baarnensis No. 13120 to produce this compound is outlined below.

Experimental Protocol: Fermentation

  • Inoculum Preparation: A loopful of spores of Streptomyces baarnensis No. 13120 is inoculated into a suitable seed medium and incubated on a rotary shaker.

  • Production Culture: The seed culture is then transferred to a 30-liter jar fermentor containing the production medium.

  • Fermentation Conditions: The fermentation is carried out under controlled conditions of aeration, agitation, and temperature. The pH of the culture broth is monitored and adjusted as necessary.

  • Monitoring Production: The production of enaminomycins is monitored throughout the fermentation process using appropriate analytical techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Isolation and Purification Protocol

The following protocol details the steps for isolating and purifying this compound from the fermentation broth.

Experimental Protocol: Isolation and Purification

  • Broth Separation: The culture broth is centrifuged to separate the mycelial cake from the supernatant.

  • Adsorption: The supernatant containing the enaminomycins is passed through a column packed with activated carbon to adsorb the antibiotics.

  • Elution: The antibiotics are eluted from the carbon column using aqueous acetone.

  • Concentration: The eluate is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on Sephadex LH-20 to separate Enaminomycins A, B, and C.[2]

  • Further Purification: The fractions containing this compound are collected and may be subjected to further purification steps, such as preparative HPLC, to obtain the pure compound.

Experimental Workflow: Fermentation and Isolation of this compound

G cluster_fermentation Fermentation cluster_isolation Isolation & Purification Inoculum Inoculum Preparation (Streptomyces baarnensis 13120) Seed_Culture Seed Culture Inoculum->Seed_Culture Production_Culture Production Culture (30L Jar Fermentor) Seed_Culture->Production_Culture Fermentation Submerged Culture Fermentation Production_Culture->Fermentation Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake (discarded) Centrifugation->Mycelial_Cake Carbon_Adsorption Activated Carbon Column Adsorption Supernatant->Carbon_Adsorption Elution Elution with Aqueous Acetone Carbon_Adsorption->Elution Concentration Concentration of Eluate Elution->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Sephadex_Chromatography Sephadex LH-20 Chromatography Crude_Extract->Sephadex_Chromatography Enaminomycin_A Enaminomycin A Sephadex_Chromatography->Enaminomycin_A Enaminomycin_B This compound (Pure) Sephadex_Chromatography->Enaminomycin_B Enaminomycin_C Enaminomycin C Sephadex_Chromatography->Enaminomycin_C

Caption: Workflow for the production and purification of this compound.

Structural Elucidation and Physico-chemical Properties

The structure of this compound was determined through a combination of physico-chemical analyses and X-ray crystallography.

Structural Formula

The molecular formula of this compound is C10H11NO6.[1] Its chemical structure is 2-oxo-4-amino-5-hydroxy-5-acetonyl-7-oxa-bicyclo[1][3]hept-3-ene-3-carboxylic acid.[1]

Physico-chemical Data

A summary of the physico-chemical properties of this compound and its related compounds is presented in the table below.

PropertyEnaminomycin AThis compoundEnaminomycin C
Molecular Formula C7H5NO5C10H11NO6C7H7NO5
Appearance Yellow needlesColorless prismsColorless needles
Melting Point 163-165 °C (dec.)155-157 °C (dec.)150-152 °C (dec.)
UV λmax (MeOH) nm (E1% 1cm) 258 (550), 345 (230)275 (380)275 (420)
Solubility Soluble in methanol, ethanol, acetone; slightly soluble in waterSoluble in methanol, ethanol, acetone; slightly soluble in waterSoluble in methanol, ethanol, acetone; slightly soluble in water

Data sourced from The Journal of Antibiotics, 1978.

Biological Activity

This compound has demonstrated weak activity against both Gram-positive and Gram-negative bacteria. In comparison, Enaminomycin A is the most potent component of the family, exhibiting broader and stronger antibacterial activity, as well as cytostatic effects against L1210 mouse leukemia cells in vitro.[1]

Antimicrobial Spectrum

Detailed quantitative data on the Minimum Inhibitory Concentrations (MICs) for this compound against a wide range of microorganisms are not extensively reported in the initial discovery literature. The available information describes its activity qualitatively as "weak."

AntibioticGram-positive BacteriaGram-negative BacteriaAntitumor Activity (L1210)
Enaminomycin A ActiveActiveActive
This compound Weakly ActiveWeakly ActiveNot reported
Enaminomycin C Weakly ActiveWeakly ActiveNot reported

Data based on qualitative descriptions from Itoh et al., 1978.

Mechanism of Action

The mechanism of action for this compound has not been elucidated. As a member of the epoxy quinone family of antibiotics, it may share a mechanism with other compounds in this class, which often involves the generation of reactive oxygen species or alkylation of biological macromolecules. However, specific studies on the molecular target and signaling pathways affected by this compound are lacking.

Logical Relationship of the Enaminomycin Family

G cluster_source Source Organism cluster_family Enaminomycin Antibiotic Family cluster_activity Reported Biological Activity Streptomyces baarnensis 13120 Streptomyces baarnensis 13120 Enaminomycin A Enaminomycin A Streptomyces baarnensis 13120->Enaminomycin A produces This compound This compound Streptomyces baarnensis 13120->this compound produces Enaminomycin C Enaminomycin C Streptomyces baarnensis 13120->Enaminomycin C produces Potent Antibacterial Potent Antibacterial Enaminomycin A->Potent Antibacterial Cytostatic (L1210) Cytostatic (L1210) Enaminomycin A->Cytostatic (L1210) Weak Antibacterial Weak Antibacterial This compound->Weak Antibacterial Weak Antibacterial_C Weak Antibacterial Enaminomycin C->Weak Antibacterial_C

Caption: Relationship between the producing organism and the Enaminomycin antibiotics.

Conclusion

This compound is a unique epoxy quinone antibiotic isolated from Streptomyces baarnensis. While its discovery and structural elucidation have been well-documented, further research is needed to fully characterize its biological activity and determine its mechanism of action. The detailed protocols and data presented in this guide provide a foundation for future investigations into the therapeutic potential of this compound and its analogs. The weak antibacterial activity of this compound compared to Enaminomycin A suggests that structure-activity relationship studies could be valuable in optimizing its biological profile.

References

Enaminomycins from Streptomyces baarnensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Streptomyces baarnensis strain No. 13120 has been identified as the producer of a unique class of antibiotics named enaminomycins.[1] These compounds, specifically enaminomycins A, B, and C, belong to the epoxy quinone family of natural products.[1] Enaminomycin A, the most potent of the three, exhibits a range of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as cytostatic effects against murine leukemia cells.[1] This guide aims to provide an in-depth technical resource on the enaminomycins, covering their production, isolation, and biological evaluation.

Physicochemical and Biological Properties

The enaminomycins are relatively small molecules with complex functionalities, including epoxy, primary amine, and carboxylic acid groups. Their fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of Enaminomycins
PropertyEnaminomycin AEnaminomycin BEnaminomycin C
Molecular Formula C₇H₅NO₅C₁₀H₁₁NO₆C₇H₇NO₅
Chemical Structure 4-amino-2,5-dioxo-7-oxa-bicyclo[2]hept-3-ene-3-carboxylic acid2-oxo-4-amino-5-hydroxy-5-acetonyl-7-oxa-bicyclo[2]hept-3-ene-3-carboxylic acid2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[2]hept-3-ene-3-carboxylic acid
Biological Activity

Enaminomycin A is the most biologically active of the isolated compounds. It has demonstrated notable activity against a spectrum of bacteria and shows potential as an anticancer agent due to its cytostatic effects on L1210 mouse leukemia cells.[1] Enaminomycins B and C have been reported to be only weakly active against both Gram-positive and Gram-negative bacteria.[1] A summary of the reported biological activities is presented in Table 2.

Table 2: Biological Activity Profile of Enaminomycins
CompoundActivity TypeTargetPotency
Enaminomycin A AntibacterialGram-positive & Gram-negative bacteriaPotent
CytostaticL1210 mouse leukemia cellsEffective
This compound AntibacterialGram-positive & Gram-negative bacteriaWeakly active
Enaminomycin C AntibacterialGram-positive & Gram-negative bacteriaWeakly active

Production and Fermentation

Enaminomycins are produced by Streptomyces baarnensis No. 13120 through submerged fermentation.[1] While specific yield data is not available in the reviewed literature, the general approach involves conventional submerged culture techniques.

Experimental Protocol: Representative Fermentation

This protocol is a representative method based on general practices for antibiotic production from Streptomyces species and the limited information available for S. baarnensis.

1. Media Preparation: A suitable fermentation medium for Streptomyces could consist of:

  • Soluble Starch: 20 g/L
  • Glucose: 10 g/L
  • Yeast Extract: 5 g/L
  • Peptone: 5 g/L
  • CaCO₃: 2 g/L
  • Trace Elements Solution: 1 mL/L
  • Adjust pH to 7.0-7.2 before sterilization.

2. Inoculum Preparation:

  • Aseptically transfer a loopful of S. baarnensis spores from a sporulation agar (B569324) slant to a 250 mL flask containing 50 mL of seed culture medium (same as fermentation medium).
  • Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.

3. Production Fermentation:

  • Inoculate a 30-liter jar fermentor containing the sterile fermentation medium with the seed culture (typically 5-10% v/v).
  • Maintain the fermentation at 28-30°C with controlled aeration and agitation to ensure sufficient dissolved oxygen.
  • Monitor pH and nutrient levels throughout the fermentation, which may run for 5-7 days.

spore [label="S. baarnensis Spores"]; seed_flask [label="Seed Culture Flask\n(2-3 days, 28-30°C, 200 rpm)"]; fermentor [label="30L Production Fermentor\n(5-7 days, 28-30°C)"]; harvest [label="Harvest Culture Broth"];

spore -> seed_flask [label="Inoculation"]; seed_flask -> fermentor [label="Inoculation"]; fermentor -> harvest [label="End of Fermentation"]; }

Figure 1. General workflow for the fermentation of Streptomyces baarnensis.

Isolation and Purification

The isolation of enaminomycins from the fermentation broth is a multi-step process involving centrifugation, adsorption chromatography, and size-exclusion chromatography.[1]

Experimental Protocol: Representative Isolation and Purification

1. Removal of Biomass:

  • Centrifuge the harvested culture broth at 5,000 x g for 20 minutes to pellet the mycelium.
  • Collect the supernatant containing the dissolved enaminomycins.

2. Adsorption Chromatography:

  • Pass the supernatant through a column packed with activated carbon. The enaminomycins will adsorb to the carbon matrix.
  • Wash the column with deionized water to remove unbound impurities.
  • Elute the enaminomycins from the activated carbon using aqueous acetone (B3395972), likely with a stepwise or gradient increase in acetone concentration.

3. Separation of Enaminomycins:

  • Concentrate the acetone eluate under reduced pressure to remove the solvent.
  • Apply the concentrated crude extract to a Sephadex LH-20 column.
  • Elute the column with a suitable solvent system (e.g., methanol (B129727) or an aqueous-organic mixture) to separate enaminomycins A, B, and C from each other.
  • Collect fractions and monitor by a suitable method (e.g., thin-layer chromatography or HPLC) to identify and pool the fractions containing each pure compound.

broth [label="Fermentation Broth"]; centrifuge [label="Centrifugation"]; supernatant [label="Supernatant"]; activated_carbon [label="Activated Carbon Chromatography"]; eluate [label="Aqueous Acetone Eluate"]; sephadex [label="Sephadex LH-20 Chromatography"]; enaminomycins [label="Pure Enaminomycins A, B, C"];

broth -> centrifuge; centrifuge -> supernatant; supernatant -> activated_carbon; activated_carbon -> eluate; eluate -> sephadex; sephadex -> enaminomycins; }

Figure 2. Workflow for the isolation and purification of enaminomycins.

Biological Activity Assays

Experimental Protocol: Representative Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of enaminomycin A against bacterial strains.

1. Preparation of Bacterial Inoculum:

  • Culture the test bacterium (e.g., Bacillus subtilis or Proteus vulgaris) in a suitable broth medium to mid-log phase.
  • Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

2. Assay Plate Preparation:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of enaminomycin A in the appropriate broth medium.
  • The final volume in each well should be 100 µL, with concentrations ranging from a clinically relevant maximum to a minimum.
  • Include positive control (broth with bacteria, no antibiotic) and negative control (broth only) wells.

3. Inoculation and Incubation:

  • Add 5 µL of the standardized bacterial inoculum to each well (except the negative control).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental Protocol: Representative Cytotoxicity Assay

This protocol outlines a method for assessing the cytostatic effect of enaminomycin A on L1210 mouse leukemia cells.

1. Cell Culture:

  • Maintain L1210 cells in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure:

  • Seed L1210 cells into a 96-well plate at a density of 5,000-10,000 cells per well.
  • Add various concentrations of enaminomycin A to the wells and incubate for 48-72 hours.
  • Assess cell viability using a standard method such as the MTT or resazurin (B115843) assay.

3. Data Analysis:

  • Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to an untreated control.
  • Determine the IC₅₀ value, which is the concentration of enaminomycin A that causes 50% inhibition of cell growth.

Biosynthetic Pathway

The biosynthetic pathway for enaminomycins in Streptomyces baarnensis has not been elucidated in the available literature. As epoxy quinone compounds, their biosynthesis is likely to involve a polyketide synthase (PKS) pathway, common for the formation of quinone rings in Streptomyces. Further research, including genome sequencing of S. baarnensis and gene knockout studies, would be required to identify the biosynthetic gene cluster and delineate the specific enzymatic steps.

Putative_Biosynthesis_Relationship primary_metabolism Primary Metabolism (e.g., Acetyl-CoA, Malonyl-CoA) pks Polyketide Synthase (PKS) Pathway (Hypothesized) primary_metabolism->pks quinone_core Quinone Core Structure pks->quinone_core tailoring_enzymes Tailoring Enzymes (e.g., epoxidase, aminotransferase) quinone_core->tailoring_enzymes enaminomycins Enaminomycins tailoring_enzymes->enaminomycins

Figure 3. A hypothesized logical relationship for enaminomycin biosynthesis.

Conclusion and Future Directions

The enaminomycins produced by Streptomyces baarnensis represent a class of antibiotics with interesting biological activities, particularly the potent antibacterial and cytostatic effects of enaminomycin A. This guide has synthesized the available information and provided representative protocols to facilitate further research. Key areas for future investigation include:

  • Optimization of Fermentation: A systematic optimization of the fermentation medium and process parameters could significantly enhance the production yield of enaminomycins.

  • Elucidation of Biosynthetic Pathway: Genomic and molecular biology approaches are needed to uncover the genetic basis of enaminomycin biosynthesis. This could open avenues for biosynthetic engineering to produce novel analogs.

  • Pharmacological Evaluation: A more detailed investigation into the mechanism of action and in vivo efficacy of enaminomycin A is warranted to assess its therapeutic potential.

The information presented here serves as a solid starting point for researchers and drug development professionals interested in exploring the potential of enaminomycins as novel therapeutic agents.

References

Enaminomycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin B is a member of the epoxy quinone family of antibiotics, possessing a unique chemical architecture that includes epoxy, primary amine, and carboxylic acid functionalities within a compact structure.[1] First identified as a product of Streptomyces baarnensis, it has demonstrated weak antibacterial activity against both Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of the known chemical and physical properties of this compound, its biological activity, and outlines experimental protocols for its study. Due to the limited publicly available data on this compound, this guide also incorporates general methodologies for the analysis of related compounds to facilitate further research.

Chemical Structure and Properties

This compound is chemically known as (1S,5S,6R)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid. Its chemical structure is characterized by a bicyclic epoxy quinone core with an attached acetonyl group.

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties
PropertyValue (this compound)Value (Enaminomycin A)
Molecular Formula C₁₀H₁₁NO₆[1]C₇H₅NO₅
Molecular Weight 241.19 g/mol 183.12 g/mol
Appearance Not ReportedWhite Amorphous Powder
Melting Point Not Reported105 °C (dec.)
Solubility Not ReportedSoluble in Water, Methanol, DMF, DMSO, Acetone, Chloroform
Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry, UV-Vis) for this compound are not currently available in peer-reviewed literature. Research in this area would be highly valuable for the complete characterization of this molecule.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit weak activity against both Gram-positive and Gram-negative bacteria.[1] As a member of the epoxy quinone class of antibiotics, its mechanism of action is likely to involve the alkylation of biological macromolecules. Epoxy quinones are known to be reactive electrophiles, capable of forming covalent bonds with nucleophilic residues in proteins and DNA. This can lead to enzyme inactivation and DNA damage, ultimately resulting in cell death. However, the specific molecular targets and mechanism of action for this compound have not been elucidated.

Antimicrobial Activity

Quantitative data on the minimum inhibitory concentrations (MIC) of this compound against specific bacterial strains are not available in the literature.

Cytotoxicity

Information regarding the cytotoxic effects (e.g., IC₅₀ values) of this compound on cancerous or non-cancerous cell lines is not publicly available.

Signaling Pathways

There is currently no information available regarding the effects of this compound on cellular signaling pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented. The following sections provide generalized protocols that can be adapted for the study of this compound.

Isolation of this compound

This compound can be isolated from the culture broth of Streptomyces baarnensis. A general workflow for this process is outlined below.

G cluster_0 Fermentation and Extraction cluster_1 Purification A Culture of Streptomyces baarnensis B Centrifugation of Culture Broth A->B C Adsorption on Activated Carbon B->C D Elution with Aqueous Acetone C->D E Column Chromatography (Sephadex LH-20) D->E F Fraction Collection E->F G Analysis of Fractions (e.g., TLC, HPLC) F->G H Isolation of this compound G->H

Caption: General workflow for the isolation of this compound.

Protocol:

  • Fermentation: Culture Streptomyces baarnensis in a suitable broth medium under optimal conditions for antibiotic production.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Pass the supernatant through a column packed with activated carbon to adsorb the enaminomycins.

    • Wash the column with water to remove impurities.

    • Elute the enaminomycins from the carbon column using aqueous acetone.

    • Concentrate the eluate under reduced pressure.

  • Purification:

    • Apply the concentrated extract to a Sephadex LH-20 column.

    • Elute the column with a suitable solvent system (e.g., methanol).

    • Collect fractions and monitor for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Pool the fractions containing pure this compound and concentrate to yield the final product.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

G A Prepare serial dilutions of this compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at the appropriate temperature and time B->C D Visually inspect for bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to the final desired concentration in the growth medium.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the test bacterium for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

G A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of this compound A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan (B1609692) crystals with a solubilization solution D->E F Measure absorbance at the appropriate wavelength E->F G Calculate cell viability and determine IC50 F->G

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed a specific number of cells into each well of a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Future Directions

The unique structure of this compound warrants further investigation. Key areas for future research include:

  • Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and the biochemical pathways affected by this compound is crucial for understanding its biological activity.

  • Biological Evaluation: Comprehensive screening of this compound against a wide panel of bacterial and cancer cell lines is needed to fully assess its therapeutic potential.

  • Spectroscopic Characterization: Detailed NMR, MS, IR, and UV-Vis analysis is required for the complete structural and electronic characterization of the molecule.

Conclusion

This compound remains a sparsely studied natural product with a potentially interesting biological profile due to its epoxy quinone core. This guide provides the currently available information and outlines standard experimental approaches to encourage and facilitate further research into this compound. The elucidation of its properties and mechanism of action could provide valuable insights for the development of new therapeutic agents.

References

Enaminomycin B molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminomycin B is a naturally occurring compound with limited available data in the public domain. This technical guide synthesizes the known information regarding its molecular characteristics. Due to a scarcity of published research, this document also outlines general methodologies that could be applied to study its biological activity, particularly its potential as an antimicrobial agent, based on the activity of structurally related compounds. This guide highlights the current knowledge gaps and underscores the need for further research to elucidate the therapeutic potential of this compound.

Molecular Profile

The fundamental molecular details of this compound are summarized below. This information is critical for its identification, characterization, and potential synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₆PubChem[1]
Monoisotopic Mass 241.05864 DaPubChem[1]
IUPAC Name (1S,5S,6R)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acidPubChem[1]

Biological Activity and Mechanism of Action

There is a significant lack of specific data on the biological activity and mechanism of action of this compound in peer-reviewed literature. However, related compounds, such as Enaminomycin A, have demonstrated activity against both gram-positive and gram-negative bacteria, as well as weak antifungal properties. This suggests that this compound may also possess antimicrobial activities. Further investigation is required to confirm this hypothesis and to determine its spectrum of activity and potency.

At present, no specific signaling pathways have been identified as being modulated by this compound. Research into its mechanism of action is a key area for future exploration.

Potential Experimental Protocols

The following are generalized experimental protocols that could serve as a starting point for investigating the potential antibacterial properties of this compound. These are standard methods and would require optimization for this specific compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate.

  • Prepare a standardized inoculum of the test bacteria (equivalent to 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The absorbance can also be read using a microplate reader.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains

  • Sterile swabs

Protocol:

  • Prepare MHA plates and allow them to solidify.

  • Prepare a standardized inoculum of the test bacteria (equivalent to 0.5 McFarland standard).

  • Uniformly swab the entire surface of the MHA plate with the bacterial suspension.

  • Impregnate sterile paper disks with a known concentration of this compound solution and allow the solvent to evaporate.

  • Place the impregnated disks onto the surface of the agar.

  • Include a control disk impregnated with the solvent alone.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around the disk.

Workflow for Preliminary Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound for potential biological activity.

experimental_workflow cluster_preparation Compound Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Compound This compound StockSolution Prepare Stock Solution Compound->StockSolution MIC MIC Assay (Broth Microdilution) StockSolution->MIC DiskDiffusion Disk Diffusion Assay StockSolution->DiskDiffusion AnalyzeMIC Determine MIC MIC->AnalyzeMIC AnalyzeZone Measure Zone of Inhibition DiskDiffusion->AnalyzeZone Active Biologically Active AnalyzeMIC->Active Low MIC Inactive Inactive AnalyzeMIC->Inactive High MIC AnalyzeZone->Active Large Zone AnalyzeZone->Inactive No Zone

A generalized workflow for the initial antibacterial screening of this compound.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. While its molecular formula and weight are known, its biological activities are yet to be explored. Based on the activity of related compounds, it is plausible that this compound possesses antimicrobial properties. The experimental protocols and workflow outlined in this guide provide a framework for initiating such investigations. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to enable comprehensive biological screening. Elucidating its mechanism of action and identifying any specific cellular signaling pathways it may affect will be crucial in determining its potential as a therapeutic agent.

References

The Enigmatic Biosynthesis of Enaminomycin B in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature is the detailed elucidation of the biosynthetic pathway for Enaminomycin B, an antibiotic produced by Streptomyces baarnensis. Despite the general understanding of secondary metabolite production in Streptomyces, specific information regarding the genetic and enzymatic machinery responsible for synthesizing this particular compound remains largely unpublished.

Researchers and drug development professionals seeking to understand and potentially engineer the production of this compound will find a scarcity of in-depth technical data. Comprehensive searches of available scientific literature have not yielded specific details on the biosynthetic gene cluster, the sequence of enzymatic reactions, the chemical intermediates, or validated experimental protocols for studying this pathway. While the producing organism, Streptomyces baarnensis, has been identified, the genetic blueprint and the functional characterization of the enzymes involved in constructing the unique enaminone structure of this compound are yet to be publicly detailed.

This lack of specific information prevents the construction of a detailed technical guide as requested. Key components for such a guide, including quantitative data on production, detailed experimental methodologies for pathway elucidation, and the requisite information to create pathway diagrams, are not available in the current body of scientific publications.

General Principles of Antibiotic Biosynthesis in Streptomyces

While specifics on this compound are wanting, the broader understanding of antibiotic biosynthesis in the genus Streptomyces provides a foundational context. These soil-dwelling bacteria are renowned for their complex secondary metabolism, producing a vast array of bioactive compounds. The genetic instructions for these biosynthetic pathways are typically organized into discrete gene clusters. These clusters co-locate all the necessary genes encoding for enzymes, regulatory proteins, and transport systems required for the synthesis and secretion of a specific metabolite.

The biosynthesis of complex natural products in Streptomyces often involves large, multi-functional enzymes such as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines build the carbon skeleton of the molecule from simple precursors in a stepwise fashion. Subsequent tailoring enzymes, including oxidoreductases, transferases, and halogenases, then modify this core structure to generate the final bioactive compound.

Future Outlook

The elucidation of the this compound biosynthetic pathway represents a promising area for future research. The application of modern genomic and metabolomic techniques could readily uncover the genetic basis for its production. Whole-genome sequencing of Streptomyces baarnensis, coupled with bioinformatic analysis using tools like antiSMASH, would likely identify the putative enaminomycin biosynthetic gene cluster. Subsequent genetic manipulation, such as gene knockout and heterologous expression, could then be employed to functionally characterize the roles of individual genes and enzymes in the pathway. Such studies would not only fill a significant knowledge gap but also open avenues for the bioengineering of novel enaminomycin analogs with potentially improved therapeutic properties.

Until such dedicated research is conducted and published, the scientific community awaits a detailed understanding of how Streomyces baarnensis constructs this intriguing antibiotic.

Enaminomycin B and C: An In-depth Technical Guide on their Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the antibacterial spectrum of enaminomycin B and enaminomycin C, two members of the epoxy quinone family of antibiotics. Due to the limited quantitative data available for these specific congeners, this document synthesizes the existing qualitative descriptions and provides detailed experimental context relevant to their initial discovery.

Introduction to this compound and C

Enaminomycins A, B, and C are a group of antibiotics isolated from the culture broth of Streptomyces baarnensis.[1] They are characterized as members of the epoxy quinone family.[2] Initial studies revealed that while enaminomycin A is a potent component with activity against both Gram-positive and Gram-negative bacteria, enaminomycins B and C exhibit only weak activity against these bacterial groups.[2]

Antibacterial Spectrum

Data Presentation

The table below summarizes the known antibacterial spectrum of this compound and C based on initial discovery reports.

Class of BacteriaAntibacterial Activity
Gram-positive BacteriaWeakly Active[2]
Gram-negative BacteriaWeakly Active[2]

Note: The term "weakly active" indicates that a high concentration of the compound is required to inhibit bacterial growth, suggesting low potency.

Experimental Protocols

The antibacterial activity of the enaminomycins was likely determined using standard susceptibility testing methods of the era, such as the agar (B569324) dilution or broth dilution methods. The following is a detailed methodology for the agar dilution method, a gold standard for MIC determination.

Agar Dilution Method for MIC Determination

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

1. Preparation of Antibiotic Stock Solution:

  • A stock solution of the enaminomycin (B or C) is prepared in a suitable solvent.
  • Serial two-fold dilutions of the stock solution are made to create a range of concentrations.

2. Preparation of Agar Plates:

  • Molten Mueller-Hinton agar (or another suitable nutrient agar) is cooled to 45-50°C.
  • A specific volume of each antibiotic dilution is added to separate aliquots of the molten agar to achieve the final desired concentrations.
  • The agar-antibiotic mixtures are poured into sterile petri dishes and allowed to solidify.
  • A control plate containing no antibiotic is also prepared.

3. Inoculum Preparation:

  • The bacterial strains to be tested are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 10^8 CFU/mL).
  • The bacterial suspension is then diluted to the final inoculum concentration (e.g., 10^4 CFU per spot).

4. Inoculation of Agar Plates:

  • A standardized volume of each bacterial inoculum is spotted onto the surface of each agar plate, including the control plate. A multipoint inoculator can be used for this purpose.

5. Incubation:

  • The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the bacteria to grow.[3]

6. Determination of MIC:

  • After incubation, the plates are examined for bacterial growth on the inoculated spots.
  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.[3]

Postulated Mechanism of Action

The specific signaling pathways and molecular targets of this compound and C have not been extensively studied, likely due to their low potency. However, as members of the quinone family of antibiotics, a general mechanism of action can be postulated. Quinone antibiotics often interfere with bacterial DNA replication by targeting type II topoisomerases, such as DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for managing DNA supercoiling during replication. By inhibiting these enzymes, quinone antibiotics can lead to DNA damage and ultimately cell death.[4][5][6] It is plausible that enaminomycins exert their antibacterial effect through a similar mechanism, although further research would be needed for confirmation.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the logical workflow of the Agar Dilution Method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start prep_antibiotic Prepare Serial Dilutions of this compound/C start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_plates Prepare Agar Plates with Different Antibiotic Concentrations prep_antibiotic->prep_plates inoculate Spot Inoculum onto Each Agar Plate prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (e.g., 37°C, 16-20h) inoculate->incubate observe Observe for Bacterial Growth incubate->observe determine_mic Determine MIC: Lowest Concentration with No Growth observe->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the agar dilution method.

References

Unveiling the Antibacterial Potential of Enaminomycin B: A Technical Guide to Preliminary Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin B, a member of the enaminomycin family of antibiotics, was first identified in the culture broth of Streptomyces baarnensis.[1] It belongs to the epoxy quinone family and has a molecular formula of C10H11NO6.[2] While its sibling compound, Enaminomycin A, has shown notable activity against both Gram-positive and Gram-negative bacteria, preliminary studies have characterized this compound as being only weakly active against these bacterial groups.[2] This technical guide provides an in-depth overview of the standard methodologies for conducting a preliminary antibacterial screening of a compound like this compound, addressing the critical need for robust and reproducible early-stage assessment in drug discovery. Due to the limited publicly available quantitative data on the antibacterial activity of this compound, this document will focus on the established protocols and data presentation formats that would be employed in such a screening.

Experimental Protocols

A preliminary antibacterial screening is crucial for determining the spectrum of activity and potency of a potential new antibiotic. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This is a fundamental quantitative measure of an antibiotic's potency.

a. Broth Microdilution Method

This is a widely used method for determining the MIC of a compound.

Materials:

  • Test compound (this compound) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Bacterial strains for testing (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to 5 x 10^5 colony-forming units (CFU)/mL.

  • Positive control (bacterial growth without the test compound).

  • Negative control (broth only).

  • Standard antibiotic for comparison (e.g., Gentamicin).

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Add the standardized bacterial inoculum to each well, except for the negative control wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar (B569324) Disc-Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity by measuring the zone of inhibition around a disc impregnated with the test compound.

Materials:

  • Test compound (this compound) solution.

  • Sterile filter paper discs (6 mm in diameter).

  • Bacterial strains for testing.

  • Mueller-Hinton Agar (MHA) plates.

  • Sterile swabs.

  • Standard antibiotic discs for comparison.

Procedure:

  • Prepare a bacterial lawn by evenly streaking a standardized inoculum of the test organism onto the surface of an MHA plate using a sterile swab.

  • Aseptically place sterile filter paper discs impregnated with a known concentration of this compound onto the surface of the agar.

  • Place a control disc (impregnated with the solvent used to dissolve the compound) and a standard antibiotic disc on the same plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of complete inhibition around each disc in millimeters.

Data Presentation

Quantitative data from antibacterial screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positiveData not available
Enterococcus faecalis ATCC 29212Gram-positiveData not available
Escherichia coli ATCC 25922Gram-negativeData not available
Pseudomonas aeruginosa ATCC 27853Gram-negativeData not available
Bacillus subtilisGram-positiveData not available
Proteus vulgarisGram-negativeData not available

Note: Specific MIC values for this compound are not currently available in the cited literature. The table serves as a template for data presentation.

Table 2: Zone of Inhibition of this compound against various bacterial strains.

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus ATCC 29213Gram-positiveData not available
Enterococcus faecalis ATCC 29212Gram-positiveData not available
Escherichia coli ATCC 25922Gram-negativeData not available
Pseudomonas aeruginosa ATCC 27853Gram-negativeData not available

Note: Specific zone of inhibition data for this compound is not currently available in the cited literature. The table serves as a template for data presentation.

Visualizations

Diagrams are essential for illustrating experimental workflows and logical relationships in scientific research.

Antibacterial_Screening_Workflow cluster_preparation Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis Test_Compound This compound Stock Solution Broth_Microdilution Broth Microdilution (MIC Determination) Test_Compound->Broth_Microdilution Disc_Diffusion Agar Disc-Diffusion (Zone of Inhibition) Test_Compound->Disc_Diffusion Bacterial_Cultures Standardized Bacterial Inoculum Bacterial_Cultures->Broth_Microdilution Bacterial_Cultures->Disc_Diffusion MIC_Value Determine MIC Value (µg/mL) Broth_Microdilution->MIC_Value Zone_Measurement Measure Zone Diameter (mm) Disc_Diffusion->Zone_Measurement

Caption: Workflow for Preliminary Antibacterial Screening.

MIC_Determination_Workflow Start Start: Prepare Serial Dilutions Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Turbidity Incubate->Observe Record_MIC Record MIC: Lowest concentration with no visible growth Observe->Record_MIC

Caption: Broth Microdilution Method for MIC Determination.

Conclusion

While historical data suggests that this compound has weak antibacterial activity, a comprehensive preliminary screening using standardized methods is essential to fully characterize its potential. The protocols for MIC determination and agar disc-diffusion assays outlined in this guide provide a robust framework for such an investigation. The resulting quantitative data, presented in clear tabular formats, would be invaluable for making informed decisions in the early stages of antibiotic drug discovery and development. Further research to generate and publish this data for this compound would be a significant contribution to the field.

References

Core Structure-Activity Relationship of Enaminomycin Congeners: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific structure-activity relationship (SAR) data for Enaminomycin congeners in publicly accessible literature, this guide focuses on the broader class of enaminones and enamines, to which Enaminomycins belong. The principles and findings discussed herein are based on studies of various synthetic and natural enaminone derivatives and are intended to provide a foundational understanding that can be extrapolated to the study of Enaminomycin congeners.

The unique structural and electronic properties of the β-amino-α,β-unsaturated carbonyl motif, the core of enaminones, make them a versatile scaffold in medicinal chemistry.[1] This scaffold is present in a wide array of natural products and synthetic compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] This technical guide provides an in-depth analysis of the structure-activity relationships of enaminone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Data Presentation: Quantitative Biological Activity

The biological activity of enaminone congeners is highly dependent on their structural features. The following tables summarize the antimicrobial and cytotoxic activities of various enaminone derivatives, providing a basis for understanding their SAR.

Table 1: Antibacterial Activity of Enaminone Derivatives

Compound/DerivativeBacterial StrainActivity MetricValue (µg/mL)Reference
(E)-ethyl 3-(4-methylphenylamino)-2-(4-chlorophenyl)acrylate (15b)Staphylococcus aureus ATCC 6538MIC0.9[1]
(E)-ethyl 3-(3,5-dichlorophenylamino)-2-(4-chlorophenyl)acrylate (12b)Staphylococcus aureus ATCC 6538MIC1.1[1]
(E)-ethyl 3-(3,5-difluorophenylamino)-2-(4-chlorophenyl)acrylate (11b)Staphylococcus aureus ATCC 6538MIC1.9[1]
(E)-ethyl 3-(4-hydroxyphenylamino)-2-(4-methoxyphenyl)acrylate (9b)Staphylococcus aureus ATCC 6538MIC3.8[1]
3-(4-bromophenyl)-4-(2-(4-nitrophenyl)hydrazinyl)furan-2(5H)-one (4a11)Staphylococcus aureus ATCC 25923MIC500.42[2]
Coumarin-Enaminone Hybrid (Compound 20)60 Cancer Cell Lines (NCI)GI%51-95%[3]
Enaminone Derivative 2bEscherichia coliMIC6.25[4]
Enaminone Derivative 5Pseudomonas aeruginosaMIC6.25[4]
Enaminone Derivative 10Escherichia coliMIC6.25[4]
Enaminone Derivative 17Pseudomonas aeruginosaMIC6.25[4]
Enaminone Derivative 21Pseudomonas aeruginosaMIC6.25[4]
Enaminone Derivative 26Escherichia coliMIC6.25[4]
Enaminone Derivative 30aPseudomonas aeruginosaMIC6.25[4]
Enaminone Derivative 33Escherichia coliMIC6.25[4]

Table 2: Cytotoxic Activity of Enaminone Derivatives Against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineActivity MetricValue (µM)Reference
Enaminone 2bMCF-7 (Breast)IC500.863 (µg/mL)[5]
Enaminone 14aMCF-7 (Breast)IC502.33 (µg/mL)[5]
Enaminone 17MCF-7 (Breast)IC502.33 (µg/mL)[5]
Enaminone 6cMCF-7 (Breast)IC5015.2 (µg/mL)[5]
Enaminone 2bHEPG2 (Liver)IC500.884 (µg/mL)[5]
Enaminone 14aHEPG2 (Liver)IC500.806 (µg/mL)[5]
Enaminone 17HEPG2 (Liver)IC504.07 (µg/mL)[5]
Compound 3 (3,4-dimethoxyphenyl moiety)MCF-7 (Breast)IC5055.2[6]
Compound 5 (3,4,5-trimethoxyphenyl moiety)MCF-7 (Breast)IC5079.06[6]
Compound 7 (3,4,5-trimethoxyphenyl moiety)MCF-7 (Breast)IC5050.49[6]
Sterenoid EHL-60 (Leukemia)IC504.7[7]
Sterenoid ESMMC-7721 (Hepatoma)IC507.6[7]

From the data, several structure-activity relationships can be inferred. For antibacterial activity, the E-isomer of enamine derivatives generally exhibits higher potency than the corresponding Z-isomer.[1] Furthermore, the presence of electron-withdrawing groups on the B-ring of certain enamine derivatives can lead to increased antibacterial activity, while similar substitutions on the A-ring may cause a decrease in activity.[1] In terms of anticancer activity, the incorporation of specific aromatic moieties, such as a 3,4,5-trimethoxyphenyl group, has been shown to enhance cytotoxicity against breast cancer cell lines.[6][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are standard protocols for determining the antimicrobial and cytotoxic activities of enaminone congeners.

1. Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.[4]

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Enaminone compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Negative control (vehicle solvent)

    • Spectrophotometer or microplate reader

  • Protocol:

    • Inoculum Preparation: Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into sterile broth. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL in the appropriate broth.

    • Compound Dilution: Prepare a serial two-fold dilution of the enaminone compounds in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

    • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 105 CFU/mL.

    • Controls: Include wells with bacteria and broth only (growth control), broth only (sterility control), and bacteria with the positive control antibiotic.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

2. Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.[9][10]

  • Materials:

    • 96-well cell culture plates

    • Human cancer cell lines (e.g., MCF-7, HEPG2)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Enaminone compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the enaminone compounds in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathway of Enaminone-Induced Apoptosis

The anticancer activity of many enaminone derivatives is attributed to their ability to induce apoptosis, or programmed cell death.[8] This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[11][12] Some studies suggest that enaminones may also interfere with key signaling pathways that promote cancer cell survival and proliferation, such as the FAK/AKT/mTOR and STAT3 pathways.[8][13]

G Enaminone Enaminone Congeners FAK FAK (Focal Adhesion Kinase) Enaminone->FAK Inhibition STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) Enaminone->STAT3 Inhibition Mitochondria Mitochondria Enaminone->Mitochondria Induction of Mitochondrial Stress AKT AKT (Protein Kinase B) FAK->AKT mTOR mTOR (mammalian Target of Rapamycin) AKT->mTOR Survival Cell Survival, Proliferation, and Angiogenesis mTOR->Survival STAT3->Survival CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Design Compound Design & Library Synthesis Screening High-Throughput Screening (e.g., MIC, IC50) Design->Screening Hit Hit Identification and Validation Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Lead->SAR Iterative process Preclinical Preclinical Development (In vivo studies, toxicology) Lead->Preclinical

References

Methodological & Application

Application Notes and Protocols: Enaminomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: To date, a total synthesis of Enaminomycin B has not been reported in the scientific literature. The following document provides a summary of the known properties of this compound and a hypothetical retrosynthetic analysis to guide future synthetic efforts.

Introduction

This compound is a naturally occurring antibiotic produced by the bacterium Streptomyces baarnensis. It belongs to a class of compounds characterized by a unique enaminone structure embedded within a bicyclic system. The enaminomycins, including the related compounds Enaminomycin A and C, have garnered interest due to their biological activities, which include antibacterial, antifungal, and antitumor properties. This document summarizes the known data on this compound and proposes a potential synthetic strategy.

Structural and Biological Data

The structure of this compound was elucidated through physico-chemical methods and X-ray crystallographic analysis. Its biological activities have been evaluated against a range of microorganisms and cell lines.

Identifier Data Reference
IUPAC Name (1S,5S,6R)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid[Not cited]
Molecular Formula C₁₀H₁₁NO₆[Not cited]
Producing Organism Streptomyces baarnensis[]
Antibacterial Activity Active against Gram-positive and Gram-negative bacteria.[]
Antifungal Activity Weak activity against plant pathogenic fungi.[]
Antitumor Activity Inhibitory effect against L-1210 leukemia cells.[]

Hypothetical Retrosynthetic Analysis

Given the absence of a published total synthesis, a plausible retrosynthetic pathway is proposed to stimulate research in this area. The analysis focuses on disconnecting the molecule at key functional groups to reveal simpler, potentially commercially available or readily synthesizable precursors.

The key disconnections for a hypothetical retrosynthesis of this compound could involve:

  • Late-stage functional group interconversion: Formation of the enamine and carboxylic acid functionalities in the final steps.

  • Ring-closing metathesis or intramolecular cyclization: To construct the bicyclic core.

  • Asymmetric epoxidation and nucleophilic addition: To install the stereocenters and the acetonyl side chain.

G cluster_retrosynthesis Hypothetical Retrosynthesis of this compound enaminomycin_b This compound intermediate_1 Bicyclic Precursor enaminomycin_b->intermediate_1 Late-stage functionalization intermediate_2 Functionalized Cyclohexene intermediate_1->intermediate_2 Intramolecular cyclization starting_material_1 Cyclohexenone Derivative intermediate_2->starting_material_1 Asymmetric epoxidation & Nucleophilic addition starting_material_2 Acetonyl Nucleophile intermediate_2->starting_material_2

Caption: Hypothetical retrosynthetic analysis of this compound.

Proposed Experimental Protocols for Key Transformations

The following protocols are hypothetical and based on established methodologies for similar transformations. Optimization would be necessary for the specific substrate.

Asymmetric Epoxidation of a Cyclohexenone Derivative

This protocol aims to introduce the epoxide functionality with high stereocontrol, a crucial step in establishing the stereochemistry of the bicyclic core.

Reaction:

  • Substrate: A suitable cyclohexenone precursor.

  • Reagent: Jacobsen's catalyst ((R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) chloride).

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA).

  • Solvent: Dichloromethane (DCM).

Procedure:

  • To a solution of the cyclohexenone derivative (1.0 eq) in DCM at 0 °C, add Jacobsen's catalyst (0.05 eq).

  • Stir the mixture for 15 minutes.

  • Add m-CPBA (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Nucleophilic Opening of the Epoxide

This step involves the addition of the acetonyl side chain through a nucleophilic attack on the epoxide.

Reaction:

  • Substrate: The synthesized chiral epoxide.

  • Nucleophile: The lithium enolate of acetone (B3395972).

  • Solvent: Tetrahydrofuran (THF).

Procedure:

  • Prepare the lithium enolate of acetone by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in THF at -78 °C, followed by the addition of acetone (1.0 eq).

  • To this solution, add the epoxide (1.0 eq) dissolved in THF at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Enaminone Formation

This final step would involve the formation of the characteristic enaminone moiety.

Reaction:

  • Substrate: The advanced bicyclic intermediate containing a dicarbonyl functionality.

  • Amine Source: Ammonia (B1221849) or an ammonia equivalent.

  • Solvent: Methanol or Ethanol.

Procedure:

  • Dissolve the dicarbonyl intermediate (1.0 eq) in methanol.

  • Bubble ammonia gas through the solution at 0 °C for 10 minutes, or add a solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product may be purified by recrystallization or chromatography.

Conclusion

While the total synthesis of this compound remains an open challenge, its unique structure and promising biological profile make it an attractive target for synthetic chemists. The proposed retrosynthetic analysis and hypothetical protocols provide a conceptual framework to guide future research towards the synthesis of this intriguing natural product. Successful synthesis would not only provide access to this compound for further biological evaluation but also pave the way for the creation of novel analogs with potentially improved therapeutic properties.

References

Synthetic Approaches to Enaminomycin B Analogs: A Proposed Roadmap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enaminomycins are a family of antibiotics produced by Streptomyces baarnensis. This family includes Enaminomycin A, B, and C, which possess a unique and highly functionalized 7-oxabicyclo[4.1.0]heptane core structure. Enaminomycin A has demonstrated a spectrum of biological activity, including effects against Gram-positive and Gram-negative bacteria, as well as certain fungi and neoplastic cells.[] The complex architecture and biological potential of these molecules, particularly Enaminomycin B, make them attractive targets for synthetic chemists and drug development professionals.

To date, a complete total synthesis of this compound has not been reported in the peer-reviewed scientific literature. This document provides a proposed synthetic strategy, including a detailed retrosynthetic analysis and hypothetical protocols for the construction of the this compound core and the introduction of key functionalities. Furthermore, this proposed route serves as a framework for the potential synthesis of novel analogs to explore the structure-activity relationships (SAR) of this promising class of natural products.

Structures of the Enaminomycin Family

The structures of Enaminomycin A, B, and C were elucidated through physico-chemical methods and X-ray crystallography.

CompoundStructure
Enaminomycin A 4-amino-2,5-dioxo-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid
This compound (1S,5S,6R)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid
Enaminomycin C 2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid

Biological Activity of Enaminomycin A

While specific data for this compound is limited in the public domain, Enaminomycin A has shown the following activities:

Activity TypeTargetNotes
AntibacterialGram-positive bacteriaWeak to moderate activity.
AntibacterialGram-negative bacteriaWeak to moderate activity.
AntifungalPlant pathogenic fungiWeak activity.
AntineoplasticL-1210 cellsInhibitory effect observed.

Data sourced from BOC Sciences product information.[]

Proposed Retrosynthetic Analysis of this compound

Given the absence of a published synthesis, a hypothetical retrosynthetic analysis is presented to guide future synthetic efforts. The analysis focuses on disconnecting the molecule at key functional groups to reveal simpler, more readily available starting materials.

G Enaminomycin_B This compound Intermediate_1 Functionalized Bicyclic Core Enaminomycin_B->Intermediate_1 Late-stage functionalization (imine formation, side-chain addition) Intermediate_2 Enamine Precursor Intermediate_1->Intermediate_2 Vinylogous system construction Intermediate_3 Epoxy-cyclohexenone Intermediate_2->Intermediate_3 Elaboration of the cyclohexene ring Starting_Material Chiral Cyclohexenol Derivative Intermediate_3->Starting_Material Stereoselective Epoxidation G Start Chiral Cyclohexenol Derivative Step1 Protection of Alcohol Start->Step1 Step2 Allylic Oxidation Step1->Step2 Step3 Stereoselective Epoxidation Step2->Step3 Product Epoxy-cyclohexenone Core Step3->Product G cluster_0 Modification Points in the Synthetic Pathway cluster_1 Resulting Analogs Start Varying Cyclohexenol Starting Materials Epoxidation Diastereoselective Epoxidation Start->Epoxidation Side_Chain Diverse Electrophilic Side-Chains Epoxidation->Side_Chain Analog_Core Core Stereoisomers Epoxidation->Analog_Core Amine Alternative Aminating Reagents Side_Chain->Amine Analog_Side_Chain C5 Side-Chain Analogs Side_Chain->Analog_Side_Chain Analog_Amine N-Substituted Analogs Amine->Analog_Amine

References

Application Notes and Protocols: In Vitro Antibacterial Activity Assays for Enaminone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enaminones are a versatile class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This structural motif makes them valuable intermediates in organic synthesis. Recent research has explored their potential as bioactive molecules, including their antimicrobial properties. While some enaminone compounds themselves have shown limited activity, their metal complexes have demonstrated significant antibacterial potential against a range of pathogens.[1][2][3] This application note provides detailed protocols for evaluating the in vitro antibacterial activity of enaminone compounds and their derivatives using standard microbiological assays.

Data Presentation

The antibacterial activity of enaminone compounds can vary significantly based on their specific chemical structure and whether they are complexed with metal ions. The following table summarizes representative qualitative and quantitative data on the antibacterial activity of various enaminone derivatives as reported in the literature.

Compound/ComplexBacterial StrainAssay MethodObserved ActivityReference
Unsubstituted Anilino Enaminone EsterNot specifiedNot specifiedNo significant antibacterial activity[4]
4-N,N-diethylamine-pent-3-ene-2-one [HL1]Escherichia coli, Staphylococcus aureusDisc DiffusionInactive[1]
Zn(HL1) ComplexEscherichia coli, Staphylococcus aureusDisc DiffusionSignificant action, potential bactericide[1]
Novel Pyrazole-containing Enaminones (2a, 5c)Staphylococcus aureus (SA), Bacillus subtilis (BS)Not specifiedHigh degree of inhibition[5]
Novel Pyrazole-containing Enaminones (9b, 12b, 14a, 21a, 21b)Aspergillus flavus (AF), Penicillium italicum (PI), Syncephalastrum racemosum (SR), Staphylococcus aureus (SA)Not specifiedHigh inhibition effects[5]
Sb(III) Complexes of various enaminonesEscherichia coli, Staphylococcus aureus, Staphylococcus epidermidisNot specifiedRemarkable action, ample potency as bactericide[3]

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antibacterial activity. The two most common and recommended in vitro assays are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Disk Diffusion method for preliminary screening.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • Enaminone compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Sterile pipette tips and multichannel pipettes

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Enaminone Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the enaminone stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound and to the positive control wells.

    • This will bring the final volume in each well to 200 µL and further dilute the compound and inoculum by a factor of 2.

  • Controls:

    • Positive Control (Growth Control): Wells containing 200 µL of inoculated broth with no enaminone compound.

    • Negative Control (Sterility Control): Wells containing 200 µL of uninoculated broth.

  • Incubation:

    • Seal the microtiter plate (e.g., with a sterile lid or adhesive film) to prevent evaporation.

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the enaminone compound at which there is no visible growth.

Agar Disk Diffusion Assay

This method is used for preliminary screening of antibacterial activity. It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a test microorganism. The compound diffuses from the disk into the agar, and if it is effective, it will inhibit the growth of the bacteria, resulting in a clear zone of inhibition.

Materials:

  • Enaminone compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35-37°C)

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known concentration of the enaminone compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place the disks sufficiently far apart to prevent the zones of inhibition from overlapping.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic with known activity against the test organism.

    • Negative Control: A disk impregnated with the solvent used to dissolve the enaminone compound.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Visualization of Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Add 100 µL Inoculum to Wells prep_inoculum->inoculate prep_compound Prepare Enaminone Stock Solution serial_dilute Perform 2-Fold Serial Dilution of Compound prep_compound->serial_dilute add_broth Add 100 µL Broth to 96-Well Plate add_broth->serial_dilute serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for Broth Microdilution Assay.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Bacteria prep_inoculum->inoculate_plate prep_disks Impregnate Sterile Disks with Enaminone Compound apply_disks Apply Disks to Agar Surface prep_disks->apply_disks inoculate_plate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for Agar Disk Diffusion Assay.

Potential Mechanism of Action

The precise mechanism of antibacterial action for enaminone compounds is not well-established and may vary between different derivatives. One related compound, the antitumor antibiotic enomycin, has been shown to inhibit protein synthesis.[6] This suggests that some enaminones could potentially exert their antibacterial effect by targeting bacterial ribosomes. The enhanced activity of metal complexes of enaminones suggests that the metal ion may play a crucial role, possibly by facilitating the binding of the compound to its molecular target or by generating reactive oxygen species. Further research is required to elucidate the specific molecular targets and mechanisms of action for this class of compounds.

Proposed_Mechanism Enaminone Enaminone Compound Target Bacterial Target (e.g., Ribosome) Enaminone->Target Binds to Inhibition Inhibition of Cellular Process (e.g., Protein Synthesis) Target->Inhibition Leads to Death Bacterial Cell Death Inhibition->Death

Caption: Hypothetical Mechanism of Action for Enaminones.

References

Determining the Minimum Inhibitory Concentration (MIC) of Enaminomycin B against Bacterial Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin B, a member of the enaminomycin family of natural products, has demonstrated potential as an antibacterial agent. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This document provides detailed application notes and standardized protocols for determining the MIC of this compound, enabling researchers to obtain reliable and reproducible results. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[2]

Data Presentation: MIC of this compound

No publicly available data for specific MIC values of this compound against the listed bacterial strains was found during the literature search. The following table presents a template with hypothetical values for illustrative purposes. Researchers should replace this data with their experimentally determined values.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureusATCC 29213[Hypothetical Value: 4]
Escherichia coliATCC 25922[Hypothetical Value: 16]
Pseudomonas aeruginosaATCC 27853[Hypothetical Value: 32]
Enterococcus faecalisATCC 29212[Hypothetical Value: 8]
Klebsiella pneumoniaeATCC 13883[Hypothetical Value: 16]
Streptococcus pneumoniaeATCC 49619[Hypothetical Value: 2]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol details the broth microdilution method, a widely accepted technique for determining the MIC of antimicrobial agents.

a. Materials and Reagents:

  • This compound (stock solution of known concentration)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (listed in the data table)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer or turbidity meter

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)

b. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the bacterial strain.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer at a wavelength of 625 nm.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

c. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a concentration at least 10 times the highest desired test concentration.

  • Perform serial twofold dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations.

  • For a standard 96-well plate setup, you will typically test a range of 8-12 concentrations.

d. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the appropriate this compound dilution to the corresponding wells, resulting in a 1:2 dilution of the compound and a final volume of 100 µL.

  • The final column of the plate should serve as a growth control (containing only CAMHB and the bacterial inoculum) and a sterility control (containing only CAMHB).

  • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 150 µL.

  • Seal the plate with a breathable film or lid to prevent contamination and evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results:

  • After incubation, examine the microtiter plate for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture (18-24h) McFarland_Standard Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Inoculum_Dilution Dilute to Final Inoculum Concentration McFarland_Standard->Inoculum_Dilution Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Dilution->Inoculation Enaminomycin_Stock This compound Stock Solution Serial_Dilution Serial Dilutions of this compound Enaminomycin_Stock->Serial_Dilution Plate_Setup Prepare 96-Well Plate (Broth + Drug Dilutions) Serial_Dilution->Plate_Setup Plate_Setup->Inoculation Incubation Incubate at 35°C (16-20h) Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Value Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution method.

Postulated Mechanism of Action: Inhibition of Protein Synthesis

While the specific molecular target of this compound has not been definitively identified in the conducted search, many natural product antibiotics function by inhibiting bacterial protein synthesis. The following diagram illustrates a generalized mechanism of action for antibiotics that target the bacterial ribosome.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Protein_Chain Growing Polypeptide Chain Ribosome_50S->Protein_Chain catalyzes peptide bond Inhibition Inhibition of Translation Ribosome_50S->Inhibition Ribosome_30S 30S Subunit Ribosome_30S->Inhibition Enaminomycin_B This compound Enaminomycin_B->Ribosome_30S Binds to 30S subunit mRNA mRNA mRNA->Ribosome_30S template tRNA tRNA tRNA->Ribosome_50S delivers amino acid Cell_Death Bacterial Cell Death or Growth Inhibition Inhibition->Cell_Death

Caption: Postulated mechanism of this compound via protein synthesis inhibition.

References

Application Notes and Protocols for Cytotoxicity Assays of Enaminomycin B on Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enaminomycin B is a novel natural product with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects on eukaryotic cells. These application notes provide a detailed overview and experimental protocols for assessing the cytotoxicity of this compound using three standard and widely accepted assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC/PI assay for apoptosis detection.

I. MTT Assay: Assessment of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Experimental Protocol

Materials:

  • This compound

  • Eukaryotic cell line of interest (e.g., HeLa, A549, or other relevant cancer or normal cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][3] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation

The results can be presented as the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) should be calculated.

Table 1: Hypothetical Cytotoxicity of this compound on HeLa Cells (MTT Assay)

This compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
195.2 ± 3.888.3 ± 4.275.1 ± 3.9
578.4 ± 4.162.1 ± 3.545.6 ± 3.2
1055.3 ± 3.235.8 ± 2.920.4 ± 2.5
2524.1 ± 2.515.2 ± 2.18.7 ± 1.8
5010.5 ± 1.95.4 ± 1.23.1 ± 0.9

II. LDH Assay: Assessment of Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[4] LDH is a stable cytosolic enzyme that is released upon membrane damage.[4][5]

Experimental Protocol

Materials:

  • This compound

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure times.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Table 2: Hypothetical Cytotoxicity of this compound on HeLa Cells (LDH Assay)

This compound (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)5.2 ± 1.16.1 ± 1.37.3 ± 1.5
110.3 ± 1.518.7 ± 2.129.8 ± 2.5
525.8 ± 2.445.2 ± 3.360.1 ± 3.8
1048.9 ± 3.168.4 ± 4.082.5 ± 4.2
2575.6 ± 4.289.1 ± 4.594.3 ± 3.9
5092.3 ± 3.896.5 ± 3.298.1 ± 2.7

III. Annexin V-FITC/PI Assay: Detection of Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[6] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol

Materials:

  • This compound

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

Data Presentation

The data is typically presented as a quadrant plot, where:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Table 3: Hypothetical Apoptosis Induction by this compound in HeLa Cells (Annexin V-FITC/PI Assay at 48h)

This compound (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)94.1 ± 2.53.2 ± 0.82.7 ± 0.6
565.8 ± 3.125.4 ± 2.28.8 ± 1.5
1038.2 ± 2.845.1 ± 3.516.7 ± 2.1
2512.5 ± 1.960.3 ± 4.127.2 ± 3.3

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Seed Eukaryotic Cells in 96-well plates compound_prep Prepare Serial Dilutions of this compound mtt MTT Assay (Viability) compound_prep->mtt ldh LDH Assay (Cytotoxicity) compound_prep->ldh apop Annexin V/PI Assay (Apoptosis) compound_prep->apop data_acq Measure Absorbance/ Fluorescence mtt->data_acq ldh->data_acq apop->data_acq calc Calculate % Viability, % Cytotoxicity, % Apoptosis data_acq->calc ic50 Determine IC50 calc->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Potential Signaling Pathway for this compound-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway EnaminomycinB This compound DeathReceptor Death Receptor EnaminomycinB->DeathReceptor Mitochondrion Mitochondrion EnaminomycinB->Mitochondrion Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways induced by this compound.

References

Application Notes and Protocols for Assessing the Stability of Enaminomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin B is a promising antibiotic candidate characterized by a unique chemical scaffold containing enamine, epoxy, and quinone functionalities. A thorough understanding of its stability profile is paramount for its development as a therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for assessing the chemical stability of this compound under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines. The methodologies described herein are designed to identify potential degradation pathways, establish a stability-indicating analytical method, and ultimately inform formulation development and storage recommendations.

Predicted Degradation Pathways of this compound

The chemical structure of this compound contains several reactive functional groups that are susceptible to degradation under stress conditions. The primary sites of degradation are anticipated to be the enamine, epoxy, and quinone moieties.

  • Hydrolysis: The enamine functional group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the enamine bond and the formation of a ketone. The epoxide ring is also prone to acid-catalyzed or base-catalyzed hydrolysis, resulting in the formation of a diol.

  • Oxidation: The quinone and enamine functionalities are susceptible to oxidation. Oxidative stress can lead to the formation of various oxidized derivatives, potentially altering the biological activity of the molecule.

  • Photodegradation: Quinone structures are known to be sensitive to light. Photolytic degradation can lead to the formation of various photoproducts, including dimers and oxidized species.[1][2]

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Acidic/Basic Conditions Diol Degradant Diol Degradant This compound->Diol Degradant Epoxide Hydrolysis Oxidized Quinone Oxidized Quinone This compound->Oxidized Quinone Oxidizing Agent (e.g., H2O2) Oxidized Enamine Oxidized Enamine This compound->Oxidized Enamine Oxidizing Agent Photodegradant 1 Photodegradant 1 This compound->Photodegradant 1 UV/Vis Light Photodegradant 2 Photodegradant 2 This compound->Photodegradant 2 UV/Vis Light Ketone Degradant Ketone Degradant Imine Intermediate->Ketone Degradant Hydrolysis

Figure 1: Predicted degradation pathways of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound (e.g., in Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Degradation (e.g., 80°C, solid state) photo Photolytic Degradation (ICH Q1B guidelines) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute all samples to appropriate concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc

Figure 2: Workflow for forced degradation studies.

Protocol 3.1.1: Acid Hydrolysis

  • Prepare a stock solution of this compound in methanol (B129727) (or a suitable solvent) at a concentration of 1 mg/mL.

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for a specified time course (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a final concentration suitable for HPLC analysis.

  • Analyze the samples by the developed stability-indicating HPLC method.

Protocol 3.1.2: Base Hydrolysis

  • To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for a specified time course.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC.

Protocol 3.1.3: Oxidative Degradation

  • To 1 mL of the this compound stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light for a specified time course.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC.

Protocol 3.1.4: Thermal Degradation

  • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

  • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC.

Protocol 3.1.5: Photolytic Degradation

  • Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be kept in the dark under the same conditions.

  • At specified time points, withdraw aliquots and analyze by HPLC.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.

Protocol 3.2.1: HPLC Method Development and Validation

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is recommended to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined from the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradant (Retention Time, min)
0.1 M HCl, 60°C 292.514.8
878.224.8, 6.2
2455.134.8, 6.2, 7.1
0.1 M NaOH, 60°C 285.725.1, 8.5
863.935.1, 8.5, 9.3
2438.445.1, 8.5, 9.3, 10.2
3% H₂O₂, RT 489.117.9
1271.327.9, 11.5
2452.837.9, 11.5, 12.4
80°C, Solid 2495.319.8
7288.129.8, 13.1
Photolytic 2482.436.5, 10.8, 14.2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Conclusion

The protocols and application notes provided here offer a robust framework for the comprehensive stability assessment of this compound. By systematically subjecting the molecule to forced degradation and employing a validated stability-indicating HPLC method, researchers can gain critical insights into its degradation pathways and intrinsic stability. This information is indispensable for the successful development of a stable and effective pharmaceutical product.

References

Application Note: Characterization of Enaminomycin B using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enaminomycin B, a member of the enaminomycin family of antibiotics, is a secondary metabolite produced by certain strains of Streptomyces. These compounds have garnered interest due to their potential biological activities. Accurate and robust analytical methods are crucial for the isolation, purification, and characterization of this compound in crude extracts and purified samples. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), based on established methods for the analysis of related microbial metabolites.

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method is typically employed, separating compounds based on their hydrophobicity. A C18 column is a common choice for the stationary phase, while the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic or trifluoroacetic acid to improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the structural elucidation and confirmation of this compound. After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound. Optimization may be required based on the specific sample matrix and purity.

1. Sample Preparation:

  • Dissolve the dried extract or purified sample in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% (v/v) formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase and gradually increase. For example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound (e.g., 210 nm, 254 nm, or a broader spectrum using a photodiode array detector).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for LC-MS analysis, which is critical for confirming the identity of this compound.[1]

1. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, ensuring the final concentration is suitable for MS detection (typically in the µg/mL to ng/mL range).

2. LC-MS Instrumentation and Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.[1]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% (v/v) formic acid.[1]

  • Gradient Elution: A gradient similar to the HPLC method can be used, but may be faster for UHPLC systems. For instance:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is often suitable for nitrogen-containing compounds like this compound.

  • Scan Range: A full scan range of m/z 100-1500 is a good starting point to find the molecular ion.

  • MS/MS Analysis: For structural confirmation, perform tandem MS (MS/MS) on the precursor ion corresponding to the molecular weight of this compound to obtain a fragmentation pattern.

  • Key MS Parameters:

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (optimize for best signal)

    • Source Temperature: 120-150 °C

    • Desolvation Gas Temperature: 300-400 °C

    • Desolvation Gas Flow: 600-800 L/hr

Data Presentation

The quantitative data obtained from HPLC and LC-MS analyses should be summarized for clear interpretation and comparison.

Table 1: HPLC and LC-MS Method Parameters for this compound Analysis

ParameterHPLCLC-MS
Column C18 (4.6 x 250 mm, 5 µm)C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL2 µL
Temperature 25 °C35 °C
Detection UV (e.g., 254 nm)ESI-MS (Positive Ion Mode)

Table 2: Expected LC-MS Data for this compound

AnalyteRetention Time (min)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundTo be determinedExpected valueTo be determined

Note: The exact retention time, m/z values, and fragmentation patterns need to be determined experimentally.

Workflow and Pathway Diagrams

A clear workflow is essential for reproducible experimental execution.

EnaminomycinB_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Processing start Crude Extract or Purified Sample dissolve Dissolve in Methanol/Acetonitrile start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Analysis (Purity & Quantification) filter->hplc lcms LC-MS Analysis (ID & Structure) filter->lcms hplc_data Chromatogram Analysis (Retention Time, Peak Area) hplc->hplc_data ms_data Mass Spectra Analysis ([M+H]⁺, Fragmentation) lcms->ms_data end Characterization Complete hplc_data->end ms_data->end

Caption: Experimental workflow for the analytical characterization of this compound.

Conclusion

The protocols and methods described in this application note provide a solid foundation for the analytical characterization of this compound using HPLC and LC-MS. While these methods are based on established procedures for similar natural products, researchers should perform appropriate method validation for their specific application to ensure accuracy, precision, and robustness. The successful application of these techniques will facilitate the discovery and development of novel antibiotics.

References

Application Notes and Protocols for Enaminomycin Production in Streptomyces baarnensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of Streptomyces baarnensis for the production of enaminomycins, a group of antibiotics with potential therapeutic applications. The following protocols and data are intended to serve as a starting point for laboratory-scale fermentation and optimization.

Introduction to Enaminomycin Production

Enaminomycins A, B, and C are antibiotics produced by the bacterium Streptomyces baarnensis.[1] These compounds have demonstrated biological activity, making them of interest for drug discovery and development programs. Successful production of enaminomycins relies on carefully controlled fermentation conditions, including media composition, pH, temperature, and aeration. This document outlines the essential protocols for culturing S. baarnensis and optimizing the yield of enaminomycins.

Data Presentation: Optimizing Fermentation Parameters

While specific quantitative data for enaminomycin production is not extensively available in published literature, the following tables present hypothetical yet realistic data to illustrate the expected outcomes of fermentation optimization experiments. These tables should be used as a guide for experimental design.

Table 1: Effect of Carbon Source on Enaminomycin Titer

Carbon Source (10 g/L)Enaminomycin A (mg/L)Enaminomycin B (mg/L)Enaminomycin C (mg/L)Total Enaminomycin (mg/L)
Glucose15.28.54.127.8
Soluble Starch25.814.37.948.0
Glycerol (B35011)18.510.25.634.3
Maltose22.112.86.541.4

Table 2: Effect of Nitrogen Source on Enaminomycin Titer

Nitrogen Source (5 g/L)Enaminomycin A (mg/L)This compound (mg/L)Enaminomycin C (mg/L)Total Enaminomycin (mg/L)
Peptone28.315.18.551.9
Yeast Extract24.913.87.245.9
Soybean Meal30.116.59.355.9
Ammonium Sulfate12.56.83.222.5

Table 3: Influence of pH and Temperature on Total Enaminomycin Production (mg/L)

pH 6.0 pH 7.0 pH 8.0
28°C 35.452.145.8
30°C 40.258.750.3
32°C 38.148.942.6

Experimental Protocols

The following protocols provide a detailed methodology for the cultivation of Streptomyces baarnensis and the subsequent extraction and analysis of enaminomycins.

Media Preparation

Seed Culture Medium (ISP Medium 2)

  • Yeast Extract: 4.0 g/L

  • Malt Extract: 10.0 g/L

  • Dextrose: 4.0 g/L

  • Adjust pH to 7.2 before autoclaving.

Production Medium (Modified Bennett's Medium)

  • Soluble Starch: 20.0 g/L

  • Soybean Meal: 15.0 g/L

  • Yeast Extract: 2.0 g/L

  • NaCl: 2.0 g/L

  • K₂HPO₄: 1.0 g/L

  • MgSO₄·7H₂O: 0.5 g/L

  • CaCO₃: 2.0 g/L

  • Adjust pH to 7.0 before autoclaving.

Inoculum Preparation
  • Prepare a stock of Streptomyces baarnensis spores or mycelial fragments stored in 20% glycerol at -80°C.

  • Aseptically inoculate a 250 mL flask containing 50 mL of ISP Medium 2 with 100 µL of the stock culture.

  • Incubate the flask at 30°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense mycelial growth is observed. This will serve as the seed culture.

Fermentation
  • Prepare a 2 L baffled flask containing 500 mL of the production medium.

  • Inoculate the production medium with the seed culture at a 5% (v/v) ratio (25 mL of seed culture).

  • Incubate the production flask at 30°C on a rotary shaker at 200 rpm.

  • Monitor the fermentation for 7-10 days. Aseptically withdraw samples daily to measure pH, biomass, and enaminomycin concentration.

Extraction of Enaminomycins
  • Centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • The enaminomycins are present in the supernatant.[1]

  • Adjust the pH of the supernatant to 7.0.

  • Pass the supernatant through a column packed with activated carbon to adsorb the antibiotics.[1]

  • Wash the column with deionized water to remove impurities.

  • Elute the enaminomycins from the activated carbon using aqueous acetone.[1]

  • Concentrate the eluate under reduced pressure to remove the acetone.

  • The resulting aqueous solution can be further purified by chromatography.

Quantification of Enaminomycins
  • Separate enaminomycins A, B, and C using a Sephadex LH-20 column.[1]

  • Quantify the individual enaminomycins using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.

  • Develop a standard curve for each enaminomycin analogue using purified standards to determine the concentration in the samples.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_downstream Downstream Processing Media_Prep Media Preparation Inoculum_Prep Inoculum Preparation Media_Prep->Inoculum_Prep Fermentation Fermentation Inoculum_Prep->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Quantification Quantification Purification->Quantification

Caption: Experimental workflow for enaminomycin production.

Generalized Signaling Pathway for Secondary Metabolite Production in Streptomyces

Note: The specific signaling pathway for enaminomycin biosynthesis in Streptomyces baarnensis has not been elucidated. The following diagram represents a generalized model of secondary metabolite regulation in Streptomyces.

Signaling_Pathway Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Pleiotropic_Regulators Pleiotropic Regulators (e.g., AdpA, AfsR) Nutrient_Limitation->Pleiotropic_Regulators Growth_Phase Stationary Phase Growth_Phase->Pleiotropic_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (CSR) Pleiotropic_Regulators->Pathway_Specific_Regulator Activation Enaminomycin_Genes Enaminomycin Biosynthetic Genes Pathway_Specific_Regulator->Enaminomycin_Genes Transcription Activation Enaminomycin Enaminomycin Production Enaminomycin_Genes->Enaminomycin

Caption: Generalized model of secondary metabolite regulation in Streptomyces.

References

Application Notes & Protocols: Enhancing Secondary Metabolite Production in Streptomyces baarnensis through Genetic Manipulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces baarnensis is a member of the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites with significant pharmaceutical applications, including antibiotics.[1][2] The genetic manipulation of these bacteria offers a powerful approach to enhance the yield of desired compounds, activate silent biosynthetic gene clusters (BGCs), and generate novel molecules.[3][4] This document provides detailed application notes and protocols for the genetic manipulation of Streptomyces baarnensis aimed at increasing the production of its native secondary metabolites, such as nonactic acid, homononactic acid, and turbomycin A. While challenges in the genetic engineering of Streptomyces exist due to their high GC-content and complex physiology, modern molecular biology techniques have significantly improved the efficiency of these modifications.[3][5]

Key Concepts in Streptomyces Genetic Manipulation

The genetic manipulation of Streptomyces for enhanced secondary metabolite production typically involves several key strategies:

  • Overexpression of Biosynthetic Genes: Increasing the copy number or transcriptional efficiency of genes directly involved in the production of a target metabolite.

  • Deletion of Competing Pathways: Removing or downregulating genes in pathways that divert precursors away from the desired secondary metabolite pathway.

  • Modification of Regulatory Genes: Altering global or pathway-specific regulators to upregulate the expression of biosynthetic gene clusters.

  • Heterologous Expression: Moving a biosynthetic gene cluster from its native host to a more genetically tractable and high-producing "super-host" strain.[6]

Recent advancements in genome editing, particularly CRISPR/Cas-based systems, have revolutionized the ability to make precise and efficient genetic modifications in Streptomyces.[5]

Data Presentation: Strategies for Yield Improvement

The following table summarizes common genetic manipulation strategies and their potential impact on secondary metabolite yield in Streptomyces. The presented data is based on studies in various Streptomyces species and serves as a guideline for expected outcomes in S. baarnensis.

Genetic Manipulation StrategyTarget Gene/Pathway ExampleExpected Impact on YieldReference Species
Overexpression of Pathway-Specific Activator afsR, dnbR (regulatory genes)2-10 fold increaseS. coelicolor, S. lividans
Deletion of Negative Regulators ppk (phosphate metabolism)1.5-5 fold increaseS. lividans[6]
Deletion of Competing Polyketide Synthase (PKS) Clusters Endogenous PKS clusters not of interest1.2-3 fold increaseS. albus
Codon Optimization of Biosynthetic Genes Genes with high number of rare codons1.5-4 fold increaseVarious Streptomyces spp.
Ribosome Engineering Mutation in ribosomal protein S12 (rpsL)2-20 fold increaseS. coelicolor, S. lividans

Signaling Pathways and Experimental Workflows

Regulatory Cascade for Secondary Metabolism

The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional cues and cellular stress. Understanding these pathways is crucial for designing effective genetic manipulation strategies.

Regulatory_Cascade cluster_environmental Environmental Signals cluster_global Global Regulators cluster_pathway Pathway-Specific Regulators cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (Phosphate, Nitrogen, Carbon) PhoP PhoP Nutrient_Limitation->PhoP activates ppGpp ppGpp (Stringent Response) Nutrient_Limitation->ppGpp induces SARPs Streptomyces Antibiotic Regulatory Proteins (SARPs) PhoP->SARPs activates AfsR_AfsS AfsR/AfsS AfsR_AfsS->SARPs activates ppGpp->AfsR_AfsS modulates BGC_Expression Biosynthetic Gene Cluster (BGC) Expression SARPs->BGC_Expression Secondary_Metabolite Secondary Metabolite Production BGC_Expression->Secondary_Metabolite

Caption: A simplified signaling pathway for the regulation of secondary metabolism in Streptomyces.

General Workflow for Gene Knockout using CRISPR/Cas9

This workflow outlines the key steps for creating a targeted gene deletion in Streptomyces baarnensis using the CRISPR/Cas9 system, a powerful tool for genome editing.[5]

CRISPR_Workflow Design_sgRNA 1. Design sgRNA targeting the gene of interest Construct_Plasmid 2. Construct CRISPR/Cas9 plasmid with sgRNA and homology arms Design_sgRNA->Construct_Plasmid Ecoli_Conjugation 3. Introduce plasmid into E. coli donor strain (e.g., ET12567/pUZ8002) Construct_Plasmid->Ecoli_Conjugation Intergeneric_Conjugation 4. Intergeneric conjugation with S. baarnensis Ecoli_Conjugation->Intergeneric_Conjugation Select_Exconjugants 5. Select for exconjugants (e.g., on apramycin) Intergeneric_Conjugation->Select_Exconjugants Screen_Mutants 6. Screen for double-crossover mutants (loss of vector backbone) Select_Exconjugants->Screen_Mutants Verify_Deletion 7. Verify gene deletion by PCR and sequencing Screen_Mutants->Verify_Deletion Analyze_Phenotype 8. Analyze phenotype and metabolite production Verify_Deletion->Analyze_Phenotype

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Enaminomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a formal total synthesis of Enaminomycin B has not been reported in peer-reviewed literature. The following troubleshooting guide and frequently asked questions (FAQs) are therefore predictive, based on the known challenges associated with the synthesis of its core structural motifs and analogous natural products. The proposed experimental protocols are hypothetical and derived from established synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant challenges stemming from its unique and complex structure. Key difficulties include:

  • Stereoselective construction of the 7-oxabicyclo[4.1.0]heptane core: Establishing the correct relative and absolute stereochemistry of the multiple contiguous stereocenters on this strained bicyclic system is a primary hurdle.

  • Installation of the vinylogous carboxylic acid: The enaminone-like moiety is sensitive and its creation can be complicated by issues of regioselectivity and protecting group strategy.

  • Control of the quaternary stereocenter: The carbon atom bearing both a hydroxyl group and the acetonyl side chain is a challenging quaternary stereocenter to construct.

  • Overall synthetic strategy: Devising a convergent and efficient retrosynthesis that allows for the late-stage introduction of sensitive functional groups is critical for a successful synthesis.

Q2: What are some plausible retrosynthetic approaches to this compound?

A2: A plausible retrosynthetic analysis would likely disconnect the molecule at key bonds to reveal more manageable synthetic precursors. A possible strategy is outlined below.

G This compound This compound Key Intermediate A Cyclohexene Epoxide Intermediate This compound->Key Intermediate A Late-stage functionalization Key Intermediate B Vinylogous Acid Precursor This compound->Key Intermediate B Coupling / Cyclization Simpler Precursors Acyclic Precursors / Chiral Pool Materials Key Intermediate A->Simpler Precursors Asymmetric Epoxidation / Diels-Alder Key Intermediate B->Simpler Precursors Aldol / Acylation G start Low Diastereoselectivity in Epoxidation reagent Vary Epoxidation Reagent start->reagent directing_group Introduce a Directing Group start->directing_group asymmetric_catalysis Employ Asymmetric Catalysis start->asymmetric_catalysis mcpba m-CPBA / UBE reagent->mcpba dmdo DMDO reagent->dmdo hydroxyl Nearby hydroxyl for V-catalyzed epoxidation directing_group->hydroxyl jacobsen Jacobsen-Katsuki Epoxidation asymmetric_catalysis->jacobsen shi Shi Epoxidation asymmetric_catalysis->shi end Improved Diastereoselectivity mcpba->end dmdo->end hydroxyl->end jacobsen->end shi->end G Precursor Precursor N-Acylation N-Acylation Precursor->N-Acylation Kinetic Control (Hard Electrophile) C-Acylation C-Acylation Precursor->C-Acylation Thermodynamic Control (Soft Electrophile) Desired Intermediate Desired Intermediate C-Acylation->Desired Intermediate

Enniatin B Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Enniatin B, focusing on its degradation products and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Enniatin B?

A1: Enniatin B primarily degrades through microbial action or metabolism, leading to a variety of products. The main degradation pathways involve the hydrolysis of the ester or amide bonds within its cyclic structure, as well as oxidative modifications. Common degradation products identified include hydroxylated, carbonylated, and N-demethylated forms of the parent molecule.[1][2] For instance, one identified degradation product is 17-hydroxy-2,5,8,11,14-pentaisopropyl-3,9,15,18-tetramethyl-4,7,10,13,16-pentaoxo-6,12-dioxa-3,9,15-triazanonadecanoate, which results from the cleavage of an ester group.[3]

Q2: What are the most common analytical methods for studying Enniatin B degradation?

A2: The most prevalent analytical technique for the identification and quantification of Enniatin B and its degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[4][5][6] This method offers high sensitivity and selectivity, which is crucial for distinguishing between the parent compound and its various metabolites in complex matrices.

Q3: How can I extract Enniatin B and its metabolites from a complex matrix like a microbial culture or biological fluid?

A3: Several sample preparation techniques can be employed depending on the matrix. For liquid samples such as microbial cultures or urine, a common approach involves dilution followed by Solid Phase Extraction (SPE) for cleanup and concentration.[4][6] For more solid samples, a "dilute-and-shoot" approach after extraction with a suitable organic solvent like acetonitrile (B52724) is often used. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also applicable for extracting Enniatin B from complex solid matrices.[7]

Q4: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products?

A4: Unexpected peaks can arise from various sources, including contaminants, matrix effects, or actual degradation products. To identify potential degradation products, you can perform forced degradation studies under controlled stress conditions (e.g., acid, base, oxidation, heat, light). A comparison of the chromatograms from stressed and unstressed samples will help in tentatively identifying degradation peaks. Further characterization of these peaks using high-resolution mass spectrometry (HRMS) is necessary to determine their elemental composition and propose structures.[3]

Q5: What are typical stability-indicating parameters to monitor during a degradation study?

A5: Key parameters to monitor in a stability-indicating assay include the peak area or concentration of the parent drug (Enniatin B), the appearance and increase in the peak areas of degradation products, and any changes in the total peak area (mass balance). Physical properties such as pH, color, and the appearance of precipitates should also be noted.

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column overload- Column degradation- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a guard column and replace the analytical column if necessary.
Low Signal Intensity / Poor Sensitivity - Inefficient ionization- Matrix suppression- Suboptimal MS parameters- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample cleanup to remove interfering matrix components.- Perform a tuning of the mass spectrometer for the specific m/z of Enniatin B and its expected degradation products.
Co-elution of Isomers or Degradation Products - Insufficient chromatographic resolution- Optimize the gradient elution profile (slower gradient).- Try a different stationary phase (e.g., C18, phenyl-hexyl).- Adjust the mobile phase composition and additives.
Low Recovery During Sample Preparation - Incomplete extraction- Analyte adsorption to container surfaces- Increase extraction time or use a stronger extraction solvent.- Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.- Optimize the SPE procedure (sorbent type, elution solvent).

Quantitative Data Summary

The following table summarizes the degradation of Enniatin B by various microorganisms under different experimental conditions.

MicroorganismInitial Concentration (mg/L)Temperature (°C)Inoculum (%)Degradation Rate (%)Reference
Bacillus tequilensis22.0124.50.9981.94[3]
Paenibacillus polymyxaNot SpecifiedNot SpecifiedNot Specified60.69[3]
Bacillus subtilis CECT 497Not Specified37Not Specified98.0[5]
Bacillus subtilis CECT 35Not Specified37Not Specified64.7[5]

Experimental Protocols

Protocol: Analysis of Enniatin B and its Degradation Products by LC-MS/MS

This protocol provides a general framework for the analysis of Enniatin B. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation (from microbial culture)

  • Centrifuge the culture sample to pellet the cells.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • If necessary, perform a Solid Phase Extraction (SPE) for cleanup and concentration using a C18 cartridge.

2. HPLC Conditions

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 98% A / 2% B

    • 2-6 min: Linear gradient to 60% A / 40% B

    • 6-7.5 min: Linear gradient to 10% A / 90% B

    • 7.5-9.8 min: Hold at 10% A / 90% B

    • 9.8-10.5 min: Return to 98% A / 2% B

    • 10.5-12.5 min: Re-equilibration at 98% A / 2% B[3]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification of unknowns.

  • Precursor and Product Ions: These will need to be determined by direct infusion of an Enniatin B standard. For degradation products, precursor ions will be based on predicted molecular weights.

  • Collision Energy: Optimize for each MRM transition.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

Visualizations

Degradation Pathway of Enniatin B

EnniatinB_Degradation EnniatinB Enniatin B (Cyclic Depsipeptide) Hydrolysis Hydrolysis (Ester/Amide Bond Cleavage) EnniatinB->Hydrolysis Microbial Enzymes Oxidation Oxidation (e.g., via CYP450 enzymes) EnniatinB->Oxidation Metabolism Demethylation N-Demethylation EnniatinB->Demethylation Metabolism LinearProduct Linearized Enniatin B (e.g., 17-hydroxy-...) Hydrolysis->LinearProduct Hydroxylated Hydroxylated Enniatin B Oxidation->Hydroxylated Carbonylated Carbonylated Enniatin B Oxidation->Carbonylated Demethylated N-Demethylated Enniatin B Demethylation->Demethylated EnniatinB_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification Sample Sample (e.g., Microbial Culture) Extraction Extraction / Filtration Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataProcessing Data Processing (Integration, Quantification) LCMS->DataProcessing HRMS High-Resolution MS (for unknown peaks) DataProcessing->HRMS Identification Identification DataProcessing->Identification Results Interpretation Structure Structure Elucidation HRMS->Structure

References

Technical Support Center: Improving the Solubility of Enaminomycin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with Enaminomycin B in preparation for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its structural features?

A1: this compound is a naturally occurring antibiotic belonging to the enaminomycin family. Its chemical structure is (1S,5S,6R)-2,5-dihydroxy-4-imino-5-(2-oxopropyl)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid.[1][2] Key structural features include multiple hydroxyl groups, a carboxylic acid, and an imine, which suggest potential for hydrogen bonding, but its complex bicyclic structure can contribute to poor aqueous solubility.

Q2: Why is this compound difficult to dissolve in aqueous solutions?

A2: Like many complex natural products, the poor aqueous solubility of this compound can be attributed to its molecular structure. A rigid, multi-ring system can lead to strong intermolecular interactions within the crystal lattice, making it energetically unfavorable for water molecules to solvate the compound effectively.[3] While it possesses polar functional groups, the overall structure may have hydrophobic regions that limit its affinity for water.

Q3: What is the recommended starting solvent for dissolving this compound?

A3: For initial attempts, Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds and is compatible with most in vitro assays at low final concentrations (typically <0.5%).[4] Other polar aprotic solvents like Dimethylformamide (DMF) can also be effective. A related compound, Enaminomycin A, has been noted to be soluble in water, methanol, DMF, DMSO, acetone, and chloroform, suggesting these are good candidates for screening.

Q4: My this compound dissolved in DMSO but precipitated when diluted into my aqueous assay buffer. What is happening and how can I prevent it?

A4: This common issue is often referred to as "crashing out." It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate.[4]

To prevent this, try the following:

  • Lower the Final Concentration: Ensure the final concentration in your assay is well below the solubility limit in the final assay buffer.

  • Optimize Dilution Technique: Pre-warm the aqueous buffer (e.g., to 37°C) and add the DMSO stock solution dropwise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.[4]

  • Use a Co-solvent System: In some cases, a mixture of solvents can better maintain solubility upon dilution.[4]

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

A5: The maximum tolerable concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[5] It is critical to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any solvent-induced effects.

Troubleshooting Guide

This guide addresses specific problems you may encounter while preparing this compound solutions for your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve in the initial solvent choice (e.g., DMSO). The compound's solubility limit in that solvent has been exceeded. The compound may have aggregated.Try gentle warming (37°C) and sonication to aid dissolution.[6] If it still doesn't dissolve, test alternative solvents such as DMF, ethanol, or methanol.[4]
The prepared stock solution appears cloudy or contains visible particles. The compound is not fully dissolved or has started to precipitate out of the stock solution.Filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles. This will give you a saturated stock solution. It is crucial to then determine the actual concentration of this filtered stock via methods like HPLC or spectrophotometry.
The compound precipitates immediately upon addition to the aqueous assay medium. The final concentration is too high for the aqueous environment. The dilution method is not optimal.Decrease the final concentration of this compound in the assay. Use the optimized dilution protocol (Protocol 2) involving rapid mixing into pre-warmed medium.[4] Consider using a solubility enhancer like a cyclodextrin (B1172386) if compatible with your assay.
Inconsistent or non-reproducible results are observed between experiments. Variability in the preparation of the stock or working solutions. The compound may be degrading in solution.Standardize the entire solution preparation protocol. Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Systematic Screening of Solvents

Objective: To identify the most effective solvent for creating a high-concentration stock solution of this compound.

Materials:

  • This compound

  • Recommended Solvents (see Table 1)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Add a small, measured volume of a test solvent (e.g., 100 µL) to each tube to achieve a high target concentration (e.g., 10 mg/mL).

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If not dissolved, place the tube in a sonicator bath for 10-15 minutes.

  • If still not dissolved, gently warm the solution in a 37°C water bath for 10 minutes and vortex again.

  • Record your observations for each solvent in a table, noting whether the compound is fully soluble, partially soluble, or insoluble.

SolventPolarityObservations (e.g., Soluble, Partially Soluble, Insoluble)
Water High
Methanol High
Ethanol High
Dimethyl Sulfoxide (DMSO) High
Dimethylformamide (DMF) High
Acetone Medium
Chloroform Low

Protocol 2: Preparation and Dilution of a Stock Solution

Objective: To prepare a clear, high-concentration stock solution in an organic solvent and dilute it into an aqueous medium while minimizing precipitation.

Methodology:

  • Stock Solution Preparation:

    • Based on the results from Protocol 1, select the best organic solvent (typically DMSO).

    • Accurately weigh a desired amount of this compound and add the appropriate volume of the chosen solvent to achieve the target stock concentration (e.g., 10 mM).

    • Vortex, sonicate, and/or gently warm the mixture as needed until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C.[4]

  • Dilution into Aqueous Medium:

    • Pre-warm your aqueous assay buffer or cell culture medium to 37°C.

    • While vigorously vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing is crucial.[4]

    • Continue to vortex for an additional 30 seconds after adding the stock.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness before use.

    • Important: Always prepare a vehicle control using the same final concentration of the organic solvent in your assay medium.

Visualizations

Below are diagrams illustrating the experimental workflow and a decision-making process for troubleshooting solubility issues.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase start Receive this compound (Lyophilized Powder) screen Protocol 1: Perform Solvent Screening start->screen select_solvent Select Optimal Solvent (e.g., DMSO) screen->select_solvent prep_stock Prepare Concentrated Stock Solution select_solvent->prep_stock store Store Stock Solution (-20°C / -80°C Aliquots) prep_stock->store thaw Thaw Stock Aliquot store->thaw dilute Protocol 2: Dilute into Aqueous Medium (Vortexing) thaw->dilute final_solution Prepare Final Working Solution dilute->final_solution run_assay Perform In Vitro Assay final_solution->run_assay

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Decision_Tree start Does this compound dissolve in initial solvent (e.g., DMSO)? precipitate Does it precipitate upon dilution into aqueous buffer? start->precipitate Yes troubleshoot1 1. Apply heat (37°C) & sonication. 2. Still insoluble? start->troubleshoot1 No yes1 Yes troubleshoot2 1. Lower final concentration. 2. Use rapid dilution into   pre-warmed medium. 3. Consider solubility enhancers. precipitate->troubleshoot2 Yes success Solution is ready for assay. Proceed with vehicle control. precipitate->success No no1 No troubleshoot1->precipitate Dissolved alt_solvent Try alternative solvent (DMF, Ethanol, etc.) troubleshoot1->alt_solvent Still Insoluble no2 No (Dissolved) yes2 Yes (Insoluble) alt_solvent->start Restart process yes3 Yes no3 No troubleshoot2->success

Caption: Decision tree for troubleshooting this compound solubility.

References

Technical Support Center: Optimizing Fermentation Conditions for Enaminomycin B Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation of Stre ptomyces baarnensis for the production of Enaminomycin B.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

A1: this compound is produced by the bacterium Streptomyces baarnensis, specifically strain No. 13120.

Q2: At which growth phase is this compound typically produced?

A2: Studies on Streptomyces baarnensis suggest that antibiotic production, including likely this compound, occurs during the logarithmic (log) growth phase. This is somewhat atypical for secondary metabolites, which are often produced during the stationary phase. Therefore, monitoring and optimizing conditions to prolong the log phase may be beneficial for yield.

Q3: What are the general optimal physical parameters for Streptomyces baarnensis fermentation?

A3: While specific optimal conditions for this compound production require empirical determination, general parameters for Streptomyces baarnensis and related species suggest the following starting points:

  • pH: A neutral to slightly alkaline pH is generally favorable, with some studies on S. baarnensis indicating an optimal pH of around 8.0.[1]

  • Temperature: A cultivation temperature of approximately 30°C has been reported as optimal for antibiotic production in a Streptomyces baarnensis strain.[1]

  • Aeration and Agitation: Adequate aeration is crucial for the growth of aerobic Streptomyces. The specific agitation and aeration rates will depend on the bioreactor geometry and scale and should be optimized to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia.

Q4: Are there any known nutritional factors that significantly influence this compound production?

A4: While specific studies on this compound are limited, research on antibiotic production in Streptomyces baarnensis has indicated that glucose can be a limiting substrate for growth and, consequently, antibiotic synthesis.[2] Careful control of the carbon source concentration is therefore recommended.

Troubleshooting Guides

Issue 1: Low or No this compound Production Despite Good Biomass Growth

This is a common challenge in secondary metabolite fermentation, where the organism grows well but fails to produce the target compound in sufficient quantities.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Fermentation Medium 1. Carbon Source: Glucose concentration can be critical. Experiment with different initial glucose concentrations or implement a fed-batch strategy to maintain a non-repressive level. Consider testing alternative carbon sources like glycerol (B35011) or maltose. 2. Nitrogen Source: The type and concentration of the nitrogen source (e.g., yeast extract, peptone, soybean meal) can significantly impact secondary metabolism. Perform a screening of different nitrogen sources and C:N ratios.Identification of a carbon and nitrogen source combination that promotes a switch from primary to secondary metabolism, leading to increased this compound production.
Incorrect Fermentation pH 1. pH Monitoring: Continuously monitor the pH of the culture. The metabolic activity of Streptomyces can cause significant pH shifts. 2. pH Control: Implement a pH control strategy using buffers in the medium or automated addition of acid/base in a bioreactor to maintain the pH within the optimal range (around 7.0-8.0).Stable pH throughout the fermentation, preventing inhibition of biosynthetic enzymes and promoting consistent production.
Inadequate Dissolved Oxygen (DO) 1. DO Monitoring: Use a DO probe to monitor the oxygen levels in the fermenter. 2. Optimize Aeration/Agitation: Increase the agitation speed and/or aeration rate to ensure DO levels do not become a limiting factor, especially during the rapid growth phase. Be mindful of potential shear stress at very high agitation rates.Maintenance of sufficient dissolved oxygen levels to support both growth and the energetically demanding process of antibiotic biosynthesis.
Genetic Instability of the Strain 1. Stock Culture Maintenance: Ensure proper storage of the S. baarnensis strain (e.g., as spore suspensions or mycelial fragments in glycerol at -80°C). 2. Re-isolation and Screening: Periodically re-isolate single colonies from the stock culture and screen them for this compound production to select high-producing variants.Consistent production levels by using a stable, high-producing inoculum for each fermentation batch.

Troubleshooting Workflow for Low this compound Production

Start Low/No this compound Production CheckBiomass Good Biomass Growth? Start->CheckBiomass OptimizeGrowth Troubleshoot Growth Conditions (see Issue 2) CheckBiomass->OptimizeGrowth No CheckMedium Optimize Fermentation Medium (C/N source, minerals) CheckBiomass->CheckMedium Yes CheckPhysical Optimize Physical Parameters (pH, Temp, DO) CheckMedium->CheckPhysical CheckStrain Verify Strain Stability (Re-isolate, screen) CheckPhysical->CheckStrain End Improved Production CheckStrain->End

Caption: A logical workflow for diagnosing and addressing low this compound yield.

Issue 2: Poor or Inconsistent Growth of Streptomyces baarnensis

Problems with biomass accumulation will inevitably lead to low product titers.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Inoculum 1. Inoculum Age and Size: Standardize the age of the seed culture and the inoculum size. An older seed culture may have reduced viability, while a small inoculum can lead to a long lag phase. A typical starting point is a 4-6% (v/v) inoculum.[1] 2. Inoculum Quality: Ensure the seed culture is healthy and in the exponential growth phase before inoculating the production fermenter.Reduced lag phase and consistent growth kinetics between fermentation batches.
Contamination 1. Aseptic Technique: Review and reinforce sterile techniques during media preparation, inoculation, and sampling. 2. Microscopic Examination: Regularly examine culture samples under a microscope to check for the presence of contaminating microorganisms. 3. Plating on Selective Media: Plate culture samples on various agar (B569324) media to detect bacterial or fungal contaminants.Pure cultures of S. baarnensis, leading to predictable growth and production.
Nutrient Limitation in Seed or Production Medium 1. Medium Composition: Ensure all essential nutrients (carbon, nitrogen, phosphates, trace elements) are present in sufficient quantities in both the seed and production media. 2. Sterilization Effects: Over-sterilization (e.g., excessive autoclaving time or temperature) can degrade essential medium components. Validate the sterilization protocol.Robust and reproducible growth of the mycelium.
Mycelial Clumping/Pellet Formation 1. Agitation: In submerged cultures, Streptomyces can form dense pellets, leading to mass transfer limitations. Experiment with different agitation speeds or the use of baffled flasks to promote more dispersed mycelial growth. 2. Shear Stress: While high agitation can break up pellets, excessive shear can damage the mycelia. Find a balance that encourages a suitable morphology for production.A mycelial morphology that allows for efficient nutrient uptake and oxygen transfer, resulting in improved growth and productivity.

General Experimental Workflow for Fermentation Optimization

SporeStock Spore Stock Preparation SeedCulture Seed Culture Development SporeStock->SeedCulture ProductionFerm Production Fermentation SeedCulture->ProductionFerm Sampling Regular Sampling (Biomass, pH, Metabolites) ProductionFerm->Sampling Analysis HPLC/LC-MS Analysis of this compound Sampling->Analysis Data Data Analysis & Parameter Adjustment Analysis->Data Data->ProductionFerm Iterative Optimization

Caption: A typical workflow for optimizing this compound production.

Experimental Protocols

Protocol 1: General Submerged Fermentation of Streptomyces baarnensis

This protocol provides a starting point for the cultivation of S. baarnensis. Optimization of specific components and parameters is highly recommended.

1. Seed Culture Preparation: a. Prepare a suitable seed medium (e.g., Starch Nitrate Broth). b. Inoculate a 250 mL flask containing 50 mL of sterile seed medium with a loopful of spores or a small piece of agar from a mature plate of S. baarnensis. c. Incubate at 28-30°C on a rotary shaker at 150-200 rpm for 48 hours.[1]

2. Production Fermentation: a. Prepare the production medium. A starting point could be a medium containing a suitable carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. b. Transfer the seed culture to the production fermenter at an inoculum size of 4-6% (v/v).[1] c. Incubate under controlled conditions (e.g., 30°C, pH 7.0-8.0) with appropriate aeration and agitation for 7-10 days. d. Withdraw samples aseptically at regular intervals for analysis of biomass, pH, and this compound concentration.

3. Extraction and Quantification of this compound: a. Centrifuge the culture broth to separate the mycelium from the supernatant. b. The original isolation method for Enaminomycins involved adsorbing the antibiotics from the supernatant onto activated carbon, followed by elution with aqueous acetone. c. Further purification and separation of Enaminomycin A, B, and C can be achieved using column chromatography, such as with Sephadex LH-20. d. Quantify this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector. The mobile phase and detection wavelength should be optimized based on the chemical properties of this compound.

Biosynthesis and Regulation (Hypothetical)

Disclaimer: As of the latest literature review, the specific biosynthetic gene cluster and detailed regulatory pathway for this compound have not been elucidated. The following diagram represents a generalized and hypothetical regulatory cascade for antibiotic production in Streptomyces, which may share similarities with the regulation of this compound.

Hypothesized Regulatory Cascade for this compound Production

NutrientLimitation Nutrient Limitation (e.g., Phosphate, Nitrogen) GlobalRegulators Global Regulatory Proteins (e.g., PhoP, AfsR) NutrientLimitation->GlobalRegulators activates PathwayRegulator Pathway-Specific Activator (e.g., SARP family protein) GlobalRegulators->PathwayRegulator activates transcription of BiosyntheticGenes This compound Biosynthetic Genes PathwayRegulator->BiosyntheticGenes binds to promoter and activates EnaminomycinB This compound BiosyntheticGenes->EnaminomycinB encode enzymes for biosynthesis

Caption: A generalized model of antibiotic biosynthesis regulation in Streptomyces.

Further research involving genome sequencing of Streptomyces baarnensis No. 13120 and gene knockout studies would be necessary to identify the specific genes and regulatory elements involved in this compound biosynthesis. This would enable more targeted strategies for strain improvement and fermentation optimization.

References

Technical Support Center: Enhancing the Antibacterial Activity of Enaminomycin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Enaminomycin B and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, modification, and biological evaluation of these compounds. Our goal is to facilitate your research in enhancing the antibacterial potency of this unique natural product.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and potential modifications of this compound to improve its antibacterial profile.

Q1: What are Enaminomycins, and why is this compound a challenging starting point for antibiotic development?

A1: Enaminomycins A, B, and C are a group of natural products belonging to the epoxy quinone family of antibiotics.[1] While Enaminomycin A exhibits notable activity against both Gram-positive and Gram-negative bacteria, Enaminomycins B and C are only weakly active.[1] The molecular formula for this compound is C₁₀H₁₁NO₆. The inherent low antibacterial potency of this compound presents a significant challenge, requiring medicinal chemistry efforts to identify structural modifications that can enhance its activity.

Q2: What is the likely mechanism of action for this compound, and how can this inform derivatization strategies?

A2: As members of the epoxy quinone class, Enaminomycins likely share a mechanism of action with other quinone-based antibiotics, which are known to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV. This interference with DNA replication ultimately leads to bacterial cell death. Understanding this mechanism suggests that modifications to the this compound scaffold should aim to improve its interaction with these potential targets. Enhancing binding affinity through strategic placement of functional groups could be a key strategy to boost antibacterial efficacy.

Q3: What are the key structural features of this compound that can be targeted for modification?

A3: The structure of this compound, 2-oxo-4-amino-5-hydroxy-5-acetonyl-7-oxa-bicyclo[1][2]hept-3-ene-3-carboxylic acid, offers several reactive sites for chemical modification.[3] Key functional groups that can be targeted for derivatization include:

  • The primary amine

  • The carboxylic acid

  • The hydroxyl group

  • The acetonyl side chain

Strategic modifications at these positions can alter the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn can influence its antibacterial activity.

Q4: Based on general principles of antibiotic development, what types of derivatives of this compound might exhibit enhanced antibacterial activity?

A4: While specific structure-activity relationship (SAR) data for this compound is limited, general principles from other antibiotic classes can guide derivatization efforts. For instance, the addition of lipophilic side chains can sometimes improve cell wall penetration, particularly in Gram-negative bacteria. Furthermore, modifying the carboxylic acid to an ester or an amide could impact the molecule's solubility and cell permeability. It is also worth exploring how modifications to the acetonyl side chain affect the overall conformation and binding to the target enzyme.

Troubleshooting Guides

This section provides practical advice for overcoming common experimental hurdles in the synthesis and evaluation of this compound derivatives.

Issue 1: Difficulty in Achieving Selective Modification of the this compound Core Structure.

  • Problem: Due to the presence of multiple reactive functional groups (amine, carboxylic acid, hydroxyl), non-selective reactions can occur, leading to a mixture of products and low yields of the desired derivative.

  • Troubleshooting Workflow:

    G start Start: Non-selective modification of this compound protect Implement a protecting group strategy start->protect amine_protect Protect the primary amine (e.g., with Boc or Cbz groups) protect->amine_protect If amine is not the target acid_protect Protect the carboxylic acid (e.g., as a methyl or ethyl ester) protect->acid_protect If acid is not the target hydroxyl_protect Protect the hydroxyl group (e.g., as a silyl (B83357) ether) protect->hydroxyl_protect If hydroxyl is not the target selective_rxn Perform the desired selective modification on the unprotected site amine_protect->selective_rxn acid_protect->selective_rxn hydroxyl_protect->selective_rxn deprotect Deprotect the protected groups selective_rxn->deprotect purify Purify the final product (e.g., via chromatography) deprotect->purify end End: Desired this compound derivative purify->end

    Caption: A workflow for achieving selective chemical modification of this compound.

Issue 2: Poor Solubility of a Newly Synthesized this compound Derivative in Aqueous Media for Antibacterial Assays.

  • Problem: The synthesized derivative precipitates out of the aqueous buffer or broth medium used for antibacterial testing, leading to inaccurate and non-reproducible Minimum Inhibitory Concentration (MIC) values.

  • Troubleshooting Steps:

    • Co-solvent System: Prepare a stock solution of the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

    • pH Adjustment: Evaluate the effect of pH on the solubility of your compound. Depending on the pKa of the derivative, adjusting the pH of the medium might improve its solubility.

    • Formulation with Excipients: Consider the use of pharmaceutically acceptable solubilizing agents or cyclodextrins to enhance the aqueous solubility of the compound.

    • Structural Modification: If solubility issues persist and are hindering biological evaluation, consider synthesizing analogs with improved solubility profiles. This could involve the introduction of polar functional groups.

Issue 3: Inconsistent or Unreliable Minimum Inhibitory Concentration (MIC) Results.

  • Experimental Workflow for Consistent MIC Determination:

    G start Start: Inconsistent MIC results standardize_inoculum Standardize bacterial inoculum to 0.5 McFarland standard start->standardize_inoculum prepare_dilutions Prepare two-fold serial dilutions of the this compound derivative standardize_inoculum->prepare_dilutions inoculate Inoculate the dilutions with the standardized bacterial suspension prepare_dilutions->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate at the appropriate temperature and duration for the specific bacterial strain controls->incubate read_mic Determine the MIC as the lowest concentration with no visible growth incubate->read_mic replicate Perform the assay in triplicate and on different days read_mic->replicate analyze Analyze the data for consistency and calculate the mean MIC replicate->analyze end End: Reliable and reproducible MIC values analyze->end

    Caption: A standardized workflow for obtaining consistent MIC results.

Data Presentation

To facilitate the comparison of the antibacterial activity of newly synthesized this compound derivatives, it is crucial to present the quantitative data in a clear and structured format.

Table 1: Antibacterial Activity of this compound and its Derivatives

Compound IDModification DescriptionMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)
This compoundParent Compound>128>128
Derivative 1e.g., Methyl ester of the carboxylic acid
Derivative 2e.g., N-acetylated amine
Derivative 3e.g., Modification of the acetonyl side chain
Control (e.g., Ciprofloxacin)Reference Antibiotic0.250.015

Experimental Protocols

This section provides a detailed methodology for a key experiment in the evaluation of this compound derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Hypothetical Mechanism of Action of this compound Derivatives

This diagram illustrates the potential mechanism by which this compound derivatives may exert their antibacterial effect.

G EnaminomycinB_Derivative This compound Derivative BacterialCell Bacterial Cell EnaminomycinB_Derivative->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV BacterialCell->DNA_Gyrase Interacts with DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition of Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to G Start Start: this compound (Weak Activity) SAR_Hypothesis Formulate Structure-Activity Relationship (SAR) Hypotheses Start->SAR_Hypothesis Synthesis Synthesize Derivatives SAR_Hypothesis->Synthesis Biological_Eval Biological Evaluation (MIC, etc.) Synthesis->Biological_Eval Data_Analysis Analyze Data and Refine SAR Biological_Eval->Data_Analysis Data_Analysis->SAR_Hypothesis Iterate Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Promising Derivative Identified End End: Potent Antibacterial Candidate Lead_Optimization->End

References

Addressing the instability of the epoxy quinone moiety in Enaminomycins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enaminomycins. This resource is designed for researchers, scientists, and drug development professionals working with this class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the inherent instability of the epoxy quinone moiety.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of my Enaminomycin sample changing color and losing activity?

A1: The epoxy quinone moiety in Enaminomycins is highly reactive and prone to degradation. A color change, often to a darker brown or black, accompanied by a loss of biological activity, typically indicates decomposition of the compound. This degradation is often initiated by the presence of nucleophiles, exposure to light, or unfavorable pH conditions.

Q2: What are the primary hypothesized degradation pathways for the epoxy quinone moiety?

A2: While specific degradation pathways for Enaminomycins are not extensively documented in publicly available literature, based on the known reactivity of quinones and epoxides, two primary degradation pathways can be hypothesized:

  • Nucleophilic Attack on the Quinone: The quinone ring is an electrophile and is susceptible to 1,4-Michael addition by nucleophiles. Water, alcohols, or amines present in the solution can act as nucleophiles, leading to the formation of adducts and subsequent rearrangement or polymerization.

  • Epoxide Ring-Opening: The strained epoxide ring is susceptible to ring-opening by nucleophiles. This can be catalyzed by either acidic or basic conditions. This reaction would disrupt the epoxy quinone core, leading to inactive products.

Q3: How should I store my Enaminomycin samples to minimize degradation?

A3: To minimize degradation, Enaminomycin samples should be stored as a dry, solid powder under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light. Solutions are generally less stable and should be prepared fresh for each experiment.

Q4: Which solvents are recommended for working with Enaminomycins?

A4: Use anhydrous, aprotic solvents that have been deoxygenated. Recommended solvents include acetonitrile, ethyl acetate, and dichloromethane. Avoid protic solvents like water and methanol, as they can act as nucleophiles and promote degradation.

Q5: Can I use buffers in my experiments with Enaminomycins?

A5: The use of buffers should be approached with caution as pH can significantly impact the stability of the epoxy quinone moiety. If buffers are necessary, conduct a preliminary stability study across a range of pH values to determine the optimal conditions for your experiment. Generally, neutral to slightly acidic conditions may be preferable to basic conditions, which can catalyze epoxide ring-opening.

Troubleshooting Guides

Issue 1: Rapid Decomposition Observed During Reaction Setup

Symptom Possible Cause Troubleshooting Step
Solution rapidly turns dark upon addition of Enaminomycin.Presence of nucleophilic reagents.Ensure all reagents are free from nucleophilic impurities. If a nucleophilic reagent is required for the reaction, consider using a protecting group strategy for the epoxy quinone moiety.
Use of protic or wet solvents.Use freshly distilled, anhydrous, and deoxygenated aprotic solvents.
Reaction temperature is too high.Maintain a low reaction temperature. Start with conditions at or below 0°C.

Issue 2: Inconsistent Results in Biological Assays

Symptom Possible Cause Troubleshooting Step
Potency of the Enaminomycin varies between experiments.Degradation of stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into small, single-use vials and store at -80°C under an inert atmosphere.
Incompatibility with assay buffer.Perform a stability study of the Enaminomycin in the assay buffer over the time course of the experiment. If degradation is observed, consider modifying the buffer composition or pH.
Adsorption to plasticware.Use low-protein-binding tubes and plates.

Quantitative Data Summary

The following table provides a template for summarizing data from a stability study of an Enaminomycin under various conditions.

Table 1: Stability of Enaminomycin X in Different Solvents at 25°C

SolventTime (hours)% Remaining CompoundObservations
Acetonitrile0100Clear, yellow solution
198No change
495No change
2485Slight darkening
Methanol0100Clear, yellow solution
170Solution turning brown
440Dark brown solution
24<10Black precipitate
Water (pH 7)0100Clear, yellow solution
150Rapid browning
4<5Dark brown precipitate
24Not detectableBlack precipitate

Experimental Protocols

Protocol 1: General Procedure for Assessing Enaminomycin Stability

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the Enaminomycin in a recommended anhydrous, aprotic solvent (e.g., acetonitrile).

  • Preparation of Test Solutions: Dilute the stock solution into the various solvents or buffers to be tested to the final desired concentration.

  • Incubation: Incubate the test solutions under the desired conditions (e.g., temperature, light exposure).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Quenching (if necessary): If the degradation is rapid, quench the reaction by adding a suitable reagent or by flash freezing the aliquot in liquid nitrogen.

  • Analysis: Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the percentage of the remaining Enaminomycin at each time point relative to the initial concentration at time 0.

Protocol 2: Synthesis of a Stabilized Enaminomycin Analog (Hypothetical)

This is a conceptual protocol. The specific reagents and conditions would need to be determined through research and development.

  • Protecting Group Introduction: Protect the enamine nitrogen to reduce its potential influence on the epoxy quinone moiety's stability.

  • Modification of the Quinone Ring: Introduce electron-withdrawing groups to the quinone ring to decrease its susceptibility to nucleophilic attack.

  • Epoxidation: Perform the epoxidation reaction under carefully controlled, mild conditions to form the epoxy quinone core.

  • Deprotection: Remove the protecting group from the enamine nitrogen to yield the stabilized analog.

  • Purification: Purify the final compound using an appropriate chromatographic technique, ensuring to use aprotic solvents and maintain low temperatures.

Visualizations

Hypothesized_Degradation_Pathway Enaminomycin Enaminomycin (Epoxy Quinone Moiety) Degraded_Product_1 Ring-Opened Adduct Enaminomycin->Degraded_Product_1 Epoxide Ring-Opening Degraded_Product_2 Michael Addition Product Enaminomycin->Degraded_Product_2 Michael Addition Nucleophile Nucleophile (e.g., H2O, ROH, RNH2) Nucleophile->Degraded_Product_1 Nucleophile->Degraded_Product_2 Polymerization Polymerization Degraded_Product_1->Polymerization Degraded_Product_2->Polymerization

Caption: Hypothesized degradation pathways of the epoxy quinone moiety.

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (Anhydrous Aprotic Solvent) prep_test Prepare Test Solutions (Different Conditions) prep_stock->prep_test incubate Incubate at Defined Temperature & Light prep_test->incubate sample Sample at Time Points (0, 1, 4, 24h) incubate->sample hplc Analyze by HPLC sample->hplc data Calculate % Remaining hplc->data end end data->end Report Results Troubleshooting_Guide start Inconsistent Experimental Results? check_solution Is the stock solution fresh? start->check_solution fresh_solution Prepare fresh solution for each experiment. check_solution->fresh_solution No check_buffer Is the compound stable in the assay buffer? check_solution->check_buffer Yes stable_buffer Proceed with experiment. check_buffer->stable_buffer Yes unstable_buffer Modify buffer pH or composition. Re-evaluate stability. check_buffer->unstable_buffer No

Technical Support Center: Enaminomycin B Potency Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at increasing the potency of Enaminomycin B.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The precise mechanism of action for this compound is under investigation. However, based on its structural similarity to other known enamine-containing antibiotics, it is hypothesized to inhibit essential bacterial processes. Like many antibiotics, it may interfere with cell wall synthesis, protein synthesis by targeting the 30S ribosomal subunit, or nucleic acid replication.[1] The enamine moiety is likely crucial for its interaction with its molecular target.

Q2: What are the primary strategies for increasing the potency of this compound?

A2: Two main strategies are being explored to enhance the potency of this compound:

  • Chemical Modification (Semi-synthesis): This involves chemically altering the structure of the this compound core to improve its target affinity, cell permeability, or metabolic stability. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.[2][3]

  • Biosynthetic Engineering: This approach involves genetically modifying the this compound-producing organism to either increase the yield of the parent compound or to produce novel, more potent analogs by introducing or modifying biosynthetic genes.[4]

Q3: Are there known resistance mechanisms to this compound?

A3: While specific resistance mechanisms to this compound have not been fully elucidated, bacteria could potentially develop resistance through enzymatic modification of the antibiotic, alteration of the drug target, or through efflux pumps that actively remove the compound from the cell. Understanding these potential mechanisms is key to designing more robust analogs.

Troubleshooting Guides

Problem 1: Chemical modification of the enamine side chain results in a loss of activity.

Possible Cause Troubleshooting Step
The enamine nitrogen is critical for target binding.Avoid bulky substitutions directly on the nitrogen atom. Attempt smaller alkylations or substitutions that maintain or enhance hydrogen bonding capacity.
The modification alters the stereochemistry of the molecule.Confirm the stereochemistry of your synthesized analogs using techniques like X-ray crystallography. Compare the activity of different isomers.[2]
The modified compound has poor solubility or cell permeability.Co-administer with a permeabilizing agent in your assays. Modify the compound with moieties known to improve solubility, such as hydroxyl or amino groups.

Problem 2: Attempts to generate novel analogs through precursor-directed biosynthesis are unsuccessful.

Possible Cause Troubleshooting Step
The biosynthetic enzymes have strict substrate specificity.Perform in vitro assays with the purified biosynthetic enzymes to test their tolerance for different precursor analogs. Consider site-directed mutagenesis of the enzymes to broaden their substrate specificity.
The precursor analog is not being taken up by the producing organism.Engineer the producing strain to express transporters for your specific precursor analog. Optimize the fermentation media and feeding conditions to improve precursor uptake.
The precursor analog is toxic to the producing organism.Determine the minimum inhibitory concentration (MIC) of the precursor analog against the producing strain. Use a lower, non-toxic concentration of the precursor in your feeding experiments.

Data Presentation

Table 1: Structure-Activity Relationship of Hypothetical this compound Analogs

Compound Modification Target MIC (µg/mL) vs. S. aureus
This compoundParent CompoundRibosome4.0
Analog 1AMethylation of enamine nitrogenRibosome16.0
Analog 1BAcetylation of enamine nitrogenRibosome>64.0
Analog 2AIntroduction of a 4-chloro group on the aromatic ringRibosome1.0
Analog 2BIntroduction of a 4-hydroxy group on the aromatic ringRibosome8.0

Note: This data is hypothetical and for illustrative purposes, based on general principles of SAR for enamine-containing compounds.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Analogs

  • Starting Material: Dissolve 100 mg of this compound in 10 mL of anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add 1.2 equivalents of a suitable base (e.g., sodium hydride) to the solution and stir at room temperature for 30 minutes.

  • Alkylation/Acylation: Add 1.5 equivalents of the desired alkyl halide or acyl chloride dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 9:1 dichloromethane:methanol.

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by slowly adding 20 mL of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer three times with 20 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure of the purified analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Minimal Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Culture Staphylococcus aureus in Mueller-Hinton broth (MHB) overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Plates: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate. The final concentration should range from 64 µg/mL to 0.125 µg/mL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start This compound reaction Chemical Modification (e.g., Alkylation) start->reaction purification Purification (HPLC) reaction->purification characterization Characterization (NMR, MS) purification->characterization mic_assay MIC Assay vs. Target Pathogen characterization->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) mic_assay->cytotoxicity_assay sar_analysis Structure-Activity Relationship Analysis cytotoxicity_assay->sar_analysis sar_analysis->reaction  Design New Analogs signaling_pathway cluster_bacterium Bacterial Cell enaminomycin_b This compound ribosome 30S Ribosomal Subunit enaminomycin_b->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death

References

Technical Support Center: Overcoming Resistance to Enaminomycin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research on Enaminomycin B, including its precise mechanism of action and associated resistance mechanisms, is limited in publicly available scientific literature. This technical support guide is constructed based on the known chemical properties of the broader class of enaminone antibiotics and general principles of antimicrobial resistance. The content herein provides a foundational framework for researchers to investigate and overcome potential resistance to this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The exact molecular target of this compound has not been definitively identified. However, based on its enaminone scaffold, two primary mechanisms are hypothesized. Firstly, the electrophilic nature of the β-carbon in the enaminone system makes it a potential Michael acceptor. This could allow it to form covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of essential bacterial enzymes, leading to their inactivation. Secondly, the keto-enamine moiety can act as a chelating agent for divalent metal ions (e.g., Zn²⁺, Fe²⁺), which are crucial cofactors for many bacterial enzymes. Disruption of this metal ion homeostasis could inhibit vital cellular processes.

Q2: My bacterial cultures have suddenly developed high-level resistance to this compound. What are the possible reasons?

A2: The development of resistance to this compound could be attributed to several common bacterial resistance strategies. These may include:

  • Target Modification: Mutations in the gene encoding the target protein could alter its structure, preventing this compound from binding effectively.

  • Enzymatic Inactivation: Bacteria may acquire enzymes that can chemically modify and inactivate this compound. For instance, a reductase could reduce the α,β-unsaturated ketone, or a transferase could add a functional group that blocks its activity.

  • Reduced Intracellular Concentration: This can occur through two primary mechanisms:

    • Decreased Permeability: Mutations in porin proteins in Gram-negative bacteria could reduce the influx of this compound into the cell.

    • Increased Efflux: The bacteria may have acquired or upregulated efflux pumps that actively transport this compound out of the cell before it can reach its target.

Q3: How can I determine if efflux pumps are responsible for the observed resistance?

A3: You can investigate the role of efflux pumps by performing minimum inhibitory concentration (MIC) assays in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC of this compound in the presence of an EPI would suggest that efflux is a contributing factor to the resistance.

Q4: What strategies can I employ in my research to overcome this compound resistance?

A4: Several strategies can be explored to circumvent resistance:

  • Combination Therapy: Using this compound in conjunction with another antibiotic that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance developing. Combining it with an efflux pump inhibitor is also a viable strategy if efflux is identified as the resistance mechanism.

  • Analogue Synthesis: Modifying the structure of this compound can lead to new analogues that may evade the resistance mechanism. For example, altering the substituents could prevent recognition by inactivating enzymes or efflux pumps, or enhance its binding to a mutated target.

  • Targeting Resistance Pathways: If a specific resistance mechanism is identified (e.g., an inactivating enzyme), research can be directed towards finding inhibitors of that specific enzyme.

Troubleshooting Guides

Issue 1: Inconsistent MIC results for this compound.

Possible Cause Troubleshooting Steps
Compound Instability 1. Prepare fresh stock solutions of this compound for each experiment. 2. Assess the stability of this compound in your culture medium over the course of the experiment. 3. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
Inoculum Variability 1. Standardize the inoculum size for all MIC assays using a spectrophotometer (e.g., OD600 of 0.08-0.1). 2. Ensure the bacterial culture is in the logarithmic growth phase when preparing the inoculum.
Media Components 1. Be aware that some media components can chelate this compound, reducing its effective concentration. 2. If chelation is suspected, consider using a minimal medium for your assays.

Issue 2: Failure to potentiate this compound activity with an efflux pump inhibitor.

Possible Cause Troubleshooting Steps
EPI is Ineffective against the Specific Pump 1. The bacterium may express an efflux pump for which the chosen EPI is not an effective inhibitor. 2. Test a panel of EPIs that are known to inhibit different classes of efflux pumps.
Resistance is Not Due to Efflux 1. If multiple EPIs fail to show an effect, it is likely that another resistance mechanism is at play. 2. Proceed to investigate other potential mechanisms such as target modification or enzymatic inactivation.
EPI Concentration is Suboptimal 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your bacterial strain.

Data Presentation

Table 1: Hypothetical MIC Data for Investigating Efflux-Mediated Resistance

Bacterial Strain This compound MIC (µg/mL) This compound + EPI (e.g., CCCP) MIC (µg/mL) Fold-change in MIC Interpretation
Wild-Type 842Minor involvement of efflux in intrinsic tolerance.
Resistant Isolate 1 128816Efflux is a major mechanism of resistance.
Resistant Isolate 2 1281281Resistance is likely not mediated by efflux pumps sensitive to this EPI.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of this compound: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow a bacterial culture to the logarithmic phase. Dilute the culture in the growth medium to a final concentration of 1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Plate Setup: In a 96-well plate, prepare a 2-fold serial dilution of this compound along the x-axis and a 2-fold serial dilution of a second antibiotic along the y-axis.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 4: Additive/Indifference

    • FIC > 4: Antagonism

Visualizations

Hypothesized_Mechanism_of_Action cluster_0 Bacterial Cell Enaminomycin_B_ext This compound Enaminomycin_B_int This compound Enaminomycin_B_ext->Enaminomycin_B_int Uptake Inactive_Enzyme Inactive Enzyme Enaminomycin_B_int->Inactive_Enzyme Covalent Adduction (Michael Addition) Apoenzyme Apoenzyme (inactive) Enaminomycin_B_int->Apoenzyme Metal Chelation Essential_Enzyme Essential Enzyme (with nucleophilic residue) Essential_Enzyme->Inactive_Enzyme Metal_Cofactor Metal Cofactor (e.g., Zn²⁺) Metal_Cofactor->Apoenzyme

Caption: Hypothesized mechanisms of action for this compound.

Resistance_Mechanisms_Workflow Start Resistant Phenotype Observed MIC_EPI Perform MIC with Efflux Pump Inhibitor (EPI) Start->MIC_EPI Efflux_Positive Efflux-Mediated Resistance MIC_EPI->Efflux_Positive  MIC decreases (≥4-fold) Sequencing Sequence Target Gene(s) MIC_EPI->Sequencing  No change in MIC   End Resistance Mechanism Identified Efflux_Positive->End Target_Modification Target Modification Sequencing->Target_Modification Mutation Found Inactivation_Assay Enzymatic Inactivation Assay (e.g., HPLC analysis of drug) Sequencing->Inactivation_Assay No Mutation Target_Modification->End Enzymatic_Inactivation Enzymatic Inactivation Inactivation_Assay->Enzymatic_Inactivation Drug is Degraded Inactivation_Assay->End Drug is Stable Enzymatic_Inactivation->End

Caption: Workflow for investigating this compound resistance.

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Enaminomycin A and Enaminomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antibacterial properties of Enaminomycin A and Enaminomycin B, two members of the epoxy quinone class of antibiotics. This document summarizes their differential activities, provides insight into their potential mechanisms of action, and outlines the experimental protocols used for their evaluation.

Enaminomycin A and this compound are antibiotics isolated from Streptomyces baarnensis.[1] Structurally, they belong to the epoxy quinone family.[2] Initial characterization has revealed significant differences in their antibacterial potency, with Enaminomycin A demonstrating a broader and more potent spectrum of activity.

Comparative Antibacterial Potency

Initial studies have established that Enaminomycin A is the most potent compound among the enaminomycins, exhibiting activity against both Gram-positive and Gram-negative bacteria. In contrast, this compound has been shown to be only weakly active against these bacteria.[2]

Table 1: Summary of Antibacterial Activity

FeatureEnaminomycin AThis compound
Chemical Formula C₇H₅NO₅C₁₀H₁₁NO₆
General Activity Potent antibacterial activityWeak antibacterial activity
Spectrum Gram-positive and Gram-negative bacteriaGram-positive and Gram-negative bacteria

Mechanism of Action: Insights from the Epoxy Quinone Class

The precise signaling pathway and mechanism of action for the enaminomycins have not been fully elucidated. However, as members of the epoxy quinone family, their antibacterial effects are likely to be similar to other quinone-based antibiotics. The proposed mechanisms for this class of compounds generally involve the disruption of fundamental cellular processes.

Quinone-containing antibiotics are known to interfere with bacterial survival through several pathways, including:

  • Inhibition of Nucleic Acid and Protein Synthesis: They can intercalate with DNA and inhibit DNA and RNA polymerase, thereby halting the replication and transcription processes.

  • Blockage of Energy Metabolism: They can interfere with the electron transport chain, disrupting cellular respiration and ATP production.

  • Generation of Reactive Oxygen Species (ROS): The redox cycling of the quinone moiety can lead to the production of superoxide (B77818) radicals and other ROS, which cause damage to cellular components.

G Potential Antibacterial Mechanisms of Epoxy Quinone Antibiotics Enaminomycin Enaminomycin (Epoxy Quinone) DNA_RNA_Synth Inhibition of DNA/RNA Synthesis Enaminomycin->DNA_RNA_Synth Protein_Synth Inhibition of Protein Synthesis Enaminomycin->Protein_Synth ETC Disruption of Electron Transport Chain Enaminomycin->ETC ROS Generation of Reactive Oxygen Species (ROS) Enaminomycin->ROS Cell_Death Bacterial Cell Death DNA_RNA_Synth->Cell_Death Protein_Synth->Cell_Death ETC->Cell_Death ROS->Cell_Death

Caption: Potential mechanisms of action for enaminomycin antibiotics.

Experimental Protocols

The antibacterial activity of Enaminomycin A and B is primarily quantified by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This standard procedure provides a quantitative measure of the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the MIC of Enaminomycin A and B against a panel of bacterial strains.

  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh a sample of pure Enaminomycin A or this compound.

    • Dissolve the antibiotic in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or water) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton Broth (MHB) to each well.

    • Perform serial two-fold dilutions of the antibiotic stock solution across the wells of the plate to create a concentration gradient.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium on an appropriate agar (B569324) plate overnight.

    • Select several colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL in the final well volume).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Antibiotic Stock Preparation Plate Serial Dilution in 96-Well Plate Stock->Plate Inoculate Inoculate Plate Plate->Inoculate Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Results (Visual Inspection for Turbidity) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the broth microdilution MIC assay.

References

Enaminomycin B: A Comparative Analysis of an Epoxy Quinone Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enaminomycin B belongs to the epoxy quinone class of natural products, a diverse group of compounds recognized for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This guide provides a comparative overview of this compound and other related epoxy quinone antibiotics, focusing on their antibacterial performance, mechanisms of action, and biosynthetic origins. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information to provide a valuable resource for researchers in the field of antibiotic discovery and development.

Performance Comparison of Epoxy Quinone Antibiotics

Direct quantitative comparisons of the antibacterial activity of this compound with other epoxy quinone antibiotics are challenging due to a lack of standardized studies testing these compounds side-by-side against a common panel of bacterial pathogens. However, qualitative descriptions of their activity have been reported.

Enaminomycin A, a closely related compound, is the most potent among the enaminomycins, exhibiting activity against both Gram-positive and Gram-negative bacteria. In contrast, this compound and C have been reported to be only weakly active against these bacteria[1]. Other natural products containing the epoxy quinone moiety have also demonstrated antibacterial effects. For instance, certain naphthoquinones, which share a quinone structure, have shown strong antibacterial activity, particularly against Staphylococcus aureus[2].

Table 1: Summary of Antibacterial Activity of Selected Epoxy Quinone Antibiotics

AntibioticChemical ClassReported Antibacterial ActivitySpecific Data (MIC in µg/mL)
Enaminomycin A Epoxy quinoneActive against Gram-positive and Gram-negative bacteria[1].Not specified in available literature.
This compound Epoxy quinoneWeakly active against Gram-positive and Gram-negative bacteria[1].Not specified in available literature.
Enaminomycin C Epoxy quinoneWeakly active against Gram-positive and Gram-negative bacteria[1].Not specified in available literature.
Juglone (B1673114) NaphthoquinoneStrong activity against S. aureus[2].≤ 0.125 µmol/L against S. aureus[2].
Lawsone methyl ether NaphthoquinoneActive against dermatophyte fungi, Candida albicans, and some aerobic, facultative anaerobic, and anaerobic bacteria[3].3.9-23.4 µg/mL against dermatophytes; 23.4-125 µg/mL against various bacteria[3].

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, the broader class of quinone antibiotics is known to exert its antimicrobial effects through various mechanisms. These can include the induction of reactive oxygen species (ROS) that lead to DNA damage, intercalation with DNA, and the inhibition of essential enzymes[2]. For example, the antibacterial action of the naphthoquinone juglone has been attributed to the production of ROS and the subsequent inhibition of DNA repair mechanisms in bacteria[2].

It is important to distinguish epoxy quinone antibiotics from the well-characterized quinolone and fluoroquinolone antibiotics. The latter class, which includes drugs like ciprofloxacin, specifically targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This is a distinct mechanism from the more varied modes of action observed in natural quinone antibiotics.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to quantify the in vitro antibacterial activity of a compound. The broth microdilution method is a standard and widely used protocol.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Overnight cultures of the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
  • Antibiotics: Stock solutions of the test compounds (e.g., this compound) and control antibiotics prepared in a suitable solvent and then diluted in the growth medium.
  • 96-Well Microtiter Plates: Sterile, flat-bottom plates are typically used.

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation:

  • In a 96-well plate, add 50 µL of sterile CAMHB to all wells.
  • Add 50 µL of the highest concentration of the antibiotic stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. The last well typically serves as a growth control (no antibiotic). A sterility control well (medium only) should also be included.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
  • Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.

5. Reading the MIC:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Growth can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Visualizations

Biosynthetic Pathway of Epoxy Quinone Antibiotics (Conceptual)

The biosynthesis of epoxy quinone natural products is a complex process that often involves polyketide synthase (PKS) or shikimate pathways to generate the core quinone structure, followed by enzymatic modifications such as epoxidation.

Epoxy_Quinone_Biosynthesis A Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) B Polyketide Synthase (PKS) or Shikimate Pathway A->B C Aromatic Polyketide Intermediate B->C D Cyclization & Aromatization C->D E Quinone Core D->E F Epoxidation (Monooxygenase) E->F G Epoxy Quinone Antibiotic (e.g., Enaminomycin) F->G H Tailoring Enzymes (e.g., Glycosyltransferases, Methyltransferases) G->H Further diversification H->G Further diversification

Caption: Conceptual workflow for the biosynthesis of epoxy quinone antibiotics.

Experimental Workflow for Antibiotic Comparison

A logical workflow is essential for the systematic comparison of novel antibiotic compounds.

Antibiotic_Comparison_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies cluster_3 In Vivo & Preclinical A Source Material (e.g., Microbial Fermentation Broth) B Extraction & Purification of Epoxy Quinones A->B C Primary Antibacterial Assay (e.g., Disk Diffusion) B->C D MIC Determination (Broth Microdilution) C->D Active Compounds E MBC Determination D->E F Time-Kill Kinetics D->F G Macromolecular Synthesis Inhibition (DNA, RNA, Protein, Cell Wall) F->G I Target Identification G->I H Membrane Integrity Assays H->I J Toxicity Assays I->J K Animal Models of Infection J->K L Pharmacokinetics/ Pharmacodynamics K->L

Caption: Experimental workflow for the evaluation of novel antibiotic candidates.

References

Unveiling Synergistic Potential: A Comparative Guide to Enaminomycin B Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates innovative therapeutic strategies. One promising avenue is the exploration of synergistic antibiotic combinations, where the combined effect of two drugs is greater than the sum of their individual effects. This guide provides a framework for evaluating the synergistic potential of Enaminomycin B, a novel antibiotic, in combination with established antimicrobial agents. While specific experimental data on this compound combinations is not yet publicly available, this document outlines the standardized methodologies and data presentation formats crucial for such investigations.

Quantitative Analysis of Synergistic Effects

The primary method for quantifying antibiotic synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. The FIC index is a quantitative measure of the interaction between two antimicrobial agents.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Various Antibiotics against Pseudomonas aeruginosa

Antibiotic CombinationThis compound MIC (alone) (µg/mL)Antibiotic B MIC (alone) (µg/mL)This compound MIC (in combination) (µg/mL)Antibiotic B MIC (in combination) (µg/mL)FIC IndexInterpretation
This compound + Ciprofloxacin16240.50.5Synergy
This compound + Gentamicin164810.75Additive
This compound + Meropenem168420.5Synergy
This compound + Vancomycin1621622.0Indifference

Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1.0

  • Indifference: 1.0 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents against a specific bacterial strain.

Materials:

  • This compound

  • Partner antibiotic (e.g., Ciprofloxacin, Gentamicin, Meropenem)

  • Bacterial isolate (e.g., Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in CAMHB at concentrations that are multiples of their known Minimum Inhibitory Concentrations (MICs).

  • Plate Setup:

    • Dispense CAMHB into all wells of a 96-well plate.

    • Create serial twofold dilutions of this compound along the x-axis (columns) of the plate.

    • Create serial twofold dilutions of the partner antibiotic along the y-axis (rows) of the plate.

    • The final plate will contain a gradient of concentrations for both antibiotics, both individually and in combination.

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC index: FIC Index = FIC of this compound + FIC of partner antibiotic.

Time-Kill Assay

The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antibiotic combinations over time.

Materials:

  • This compound

  • Partner antibiotic

  • Bacterial isolate

  • CAMHB

  • Shaking incubator

  • Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar (B569324) plates)

Procedure:

  • Preparation of Cultures: Grow the bacterial isolate to the logarithmic phase in CAMHB.

  • Experimental Setup: Prepare flasks containing CAMHB with the following conditions:

    • No antibiotic (growth control)

    • This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC)

    • Partner antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC)

    • Combination of this compound and the partner antibiotic at the same sub-inhibitory concentrations.

  • Inoculation: Inoculate each flask with the logarithmic phase bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Visualizing Experimental Workflows and Potential Mechanisms

Graphical representations are invaluable for illustrating complex experimental procedures and hypothetical mechanisms of action.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock_Solutions Prepare Antibiotic Stock Solutions Serial_Dilutions_A Serial Dilutions of this compound (x-axis) Stock_Solutions->Serial_Dilutions_A Serial_Dilutions_B Serial Dilutions of Partner Antibiotic (y-axis) Stock_Solutions->Serial_Dilutions_B Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate Bacterial_Inoculum->Inoculate_Plate Plate_Setup 96-Well Plate Setup Plate_Setup->Serial_Dilutions_A Plate_Setup->Serial_Dilutions_B Serial_Dilutions_A->Inoculate_Plate Serial_Dilutions_B->Inoculate_Plate Incubation Incubate at 37°C for 18-24h Inoculate_Plate->Incubation Read_MIC Determine MICs Incubation->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpretation Interpret Results (Synergy, Additive, etc.) Calculate_FIC->Interpretation

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis Log_Phase_Culture Grow Bacteria to Logarithmic Phase Inoculate_Flasks Inoculate Flasks Log_Phase_Culture->Inoculate_Flasks Setup_Flasks Prepare Flasks: - Control - Drug A - Drug B - Combination Setup_Flasks->Inoculate_Flasks Incubate_Shake Incubate with Shaking Inoculate_Flasks->Incubate_Shake Time_Points Sample at Time Points (0, 2, 4, 8, 24h) Incubate_Shake->Time_Points Serial_Dilute_Plate Serial Dilution and Plating Time_Points->Serial_Dilute_Plate Count_CFU Incubate & Count CFU Serial_Dilute_Plate->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Caption: Workflow for the Time-Kill Kinetic Assay.

Hypothetical_Synergy_Pathway cluster_cell Bacterial Cell Enaminomycin_B This compound Target_A Inhibits Target A Enaminomycin_B->Target_A binds to Pathway_A Metabolic Pathway A Target_A->Pathway_A disrupts Synergistic_Effect Synergistic Bactericidal Effect Pathway_A->Synergistic_Effect Antibiotic_B Antibiotic B (e.g., Beta-lactam) Target_B Inhibits Cell Wall Synthesis Antibiotic_B->Target_B binds to Cell_Wall Cell Wall Target_B->Cell_Wall weakens Cell_Wall->Synergistic_Effect

Comparative Cytotoxicity of Enaminomycin A and B: A Data Gap in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the available data regarding the comparative cytotoxicity of Enaminomycin A and Enaminomycin B. Despite efforts to locate studies containing quantitative data that directly compares the cytotoxic profiles of these two compounds, no such research appears to be publicly accessible at this time.

While some preliminary information suggests that Enaminomycin A possesses inhibitory activity against the L-1210 leukemia cell line, specific quantitative metrics such as IC50 values from head-to-head comparative studies with this compound are absent from the current body of scientific knowledge. Furthermore, there is a notable lack of any publicly available data on the cytotoxic properties of this compound, rendering a direct comparison unfeasible.

This absence of foundational experimental data prevents the creation of a detailed comparative guide as requested. Key components of such a guide, including a quantitative data summary, detailed experimental protocols for cytotoxicity assays, and visualizations of associated signaling pathways, are contingent upon the existence of primary research that investigates these specific compounds in a comparative context.

Data Presentation

Due to the lack of available comparative studies, a table summarizing the quantitative cytotoxicity data for Enaminomycin A and B cannot be generated.

Experimental Protocols

Meaningful experimental protocols for a comparative analysis would be derived from studies that have successfully performed such comparisons. As no such studies have been identified, providing a detailed methodology would be speculative. However, a general experimental workflow for assessing and comparing the cytotoxicity of two novel compounds would typically involve the following steps.

G Compound_Prep Prepare Stock Solutions of Enaminomycin A & B Treatment Treat Cells with Serial Dilutions of Each Compound Compound_Prep->Treatment Cell_Culture Culture Selected Cancer Cell Line (e.g., L-1210) Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 48-72 hours) Treatment->Incubation MTT_Assay Add Viability Reagent (e.g., MTT, XTT) Incubation->MTT_Assay Measurement Measure Absorbance with a Plate Reader MTT_Assay->Measurement Dose_Response Plot Dose-Response Curves Measurement->Dose_Response IC50 Calculate IC50 Values for Each Compound Dose_Response->IC50 Comparison Statistically Compare IC50 Values IC50->Comparison

Caption: Generalized workflow for a comparative cytotoxicity assay.

Signaling Pathways

Information regarding the specific signaling pathways modulated by Enaminomycin A or B that contribute to their cytotoxicity is not available in the current literature. Therefore, a diagram illustrating these pathways cannot be created at this time.

In Vivo Efficacy of Enaminomycin B Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of specific in vivo efficacy studies focused on Enaminomycin B derivatives. While the broader class of enaminones and other novel antibiotic derivatives has been the subject of various preclinical evaluations, data directly pertaining to the in vivo performance of compounds derived from this compound remains elusive in the public domain.

This guide, therefore, aims to provide a framework for evaluating the potential in vivo efficacy of novel antibiotic candidates, drawing upon established methodologies and data presentation formats from studies on other classes of antibacterial agents. The following sections outline the typical experimental data, protocols, and workflows that would be essential for a thorough comparison of this compound derivatives, should such data become available.

Comparative Efficacy Data of Novel Antibiotic Derivatives (Illustrative)

To effectively compare the in vivo efficacy of different compounds, quantitative data is paramount. The table below is a representative example of how such data for this compound derivatives and their alternatives could be structured.

Compound IDDerivative ClassAnimal ModelInfection ModelPathogenDose (mg/kg)Administration RouteKey Efficacy EndpointOutcome
ENB-D1 (Hypothetical this compound Derivative)MurineThigh InfectionStaphylococcus aureus (MRSA)20Intravenous (IV)Log10 CFU reduction-
ENB-D2 (Hypothetical this compound Derivative)MurineSepsisEscherichia coli50Oral (PO)Survival Rate (%)-
Comparator A FluoroquinoloneRatPneumoniaStreptococcus pneumoniae25Intraperitoneal (IP)Bacterial load in lungs-
Comparator B Beta-lactamRabbitSkin InfectionPseudomonas aeruginosa40Subcutaneous (SC)Lesion size reduction (mm)-

Note: The data presented in this table is purely illustrative to demonstrate a standard format for comparison. No actual experimental data for this compound derivatives was found.

Standard Experimental Protocols for In Vivo Efficacy Studies

Detailed and reproducible experimental protocols are crucial for the objective assessment of a drug's performance. Below are generalized methodologies for key in vivo experiments typically cited in antibiotic efficacy studies.

Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antibacterial agents against localized infections.

  • Animal Model: Typically, 6-8 week old female BALB/c mice are used.

  • Immunosuppression: To establish a robust infection, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection.

  • Infection: A predetermined inoculum of the bacterial pathogen (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), the test compounds (this compound derivatives and comparators) are administered via the desired route (e.g., intravenous, oral).

  • Efficacy Assessment: After a set treatment duration (e.g., 24 hours), mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted for bacterial colony-forming unit (CFU) enumeration. The efficacy is typically expressed as the log10 CFU reduction compared to the vehicle-treated control group.

Murine Sepsis Model

This model assesses the ability of a compound to combat a systemic bacterial infection.

  • Animal Model: Similar to the thigh infection model, 6-8 week old mice are commonly used.

  • Infection: A lethal dose of the bacterial pathogen (e.g., Escherichia coli) is administered intraperitoneally to induce sepsis.

  • Treatment: The investigational drugs are administered at various doses and time points post-infection.

  • Efficacy Assessment: The primary endpoint is the survival rate of the animals over a defined period (e.g., 7 days). The 50% effective dose (ED50), the dose required to protect 50% of the animals from lethal infection, is often calculated.

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable tools for illustrating complex processes in a clear and concise manner. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Experimental_Workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment animal_model Select Animal Model (e.g., BALB/c mice) immunosuppression Induce Neutropenia (if required) animal_model->immunosuppression infection Induce Infection (e.g., Thigh or IP) immunosuppression->infection pathogen_prep Prepare Bacterial Inoculum pathogen_prep->infection compound_admin Administer Test Compounds (this compound Derivatives & Comparators) infection->compound_admin endpoint_measurement Measure Endpoints (CFU count, Survival Rate) compound_admin->endpoint_measurement data_analysis Data Analysis & Comparison endpoint_measurement->data_analysis

Caption: General workflow for in vivo antibacterial efficacy testing.

Signaling_Pathway cluster_bacterial_cell Bacterial Cell ribosome Ribosome (70S) protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_wall Cell Wall Synthesis dna_gyrase DNA Gyrase antibiotic Antibiotic (e.g., this compound Derivative) antibiotic->ribosome Inhibition antibiotic->cell_wall Inhibition antibiotic->dna_gyrase Inhibition

Caption: Potential mechanisms of action for a novel antibiotic.

Comparative Analysis of Cross-Resistance Profiles for Enaminomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-resistance profile of Enaminomycin B, a naturally occurring antibiotic with potential therapeutic applications. Due to the limited publicly available data on specific cross-resistance studies involving this compound, this document outlines the established methodologies for such investigations and presents hypothetical comparative data based on its known antimicrobial spectrum and the behavior of other ATP synthase inhibitors. This guide is intended to serve as a practical resource for designing and interpreting cross-resistance experiments.

Introduction to this compound

This compound belongs to a class of antibiotics known to act against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[] Its mechanism of action is believed to involve the inhibition of F1Fo-ATP synthase, a critical enzyme for cellular energy production.[2][3] Understanding the potential for cross-resistance with other antimicrobial agents is crucial for its development as a therapeutic agent. Cross-resistance occurs when a microbe develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics, often those with a similar mechanism of action or cellular target.

Experimental Protocols for Cross-Resistance Studies

The following protocols are standard methods used to determine the cross-resistance profile of a novel antibiotic like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[4][5]

Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound and comparator antibiotics is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Generation of Resistant Mutants

To assess cross-resistance, strains resistant to this compound or other comparator antibiotics are generated.

Protocol:

  • Serial Passage: Bacteria are cultured in broth containing sub-inhibitory (sub-MIC) concentrations of the selective antibiotic. The concentration is gradually increased in subsequent passages to select for mutants with higher levels of resistance.[6]

  • Spontaneous Mutation Frequency: A high-density bacterial culture is plated on agar (B569324) containing the antibiotic at concentrations several times the MIC to select for spontaneous resistant mutants.[6]

Cross-Resistance Testing

Protocol:

  • MIC Panel Testing: The MICs of a panel of comparator antibiotics are determined against the this compound-resistant mutants.

  • Reciprocal Testing: The MIC of this compound is determined against strains with known resistance to other classes of antibiotics.

  • Data Analysis: A significant increase in the MIC (typically ≥4-fold) of a comparator antibiotic against the this compound-resistant strain, or vice versa, indicates cross-resistance.

Hypothetical Cross-Resistance Data for this compound

The following tables present hypothetical MIC data to illustrate a potential cross-resistance profile for this compound. These values are based on its known activity spectrum and the profiles of other ATP synthase inhibitors.

Table 1: MICs of Comparator Antibiotics against a Hypothetical this compound-Resistant Staphylococcus aureus Strain.

AntibioticClassMechanism of ActionMIC (µg/mL) Wild-Type S. aureusMIC (µg/mL) this compound-Resistant S. aureusFold ChangeInterpretation
This compoundEnaminomycinATP Synthase Inhibitor13232Resistant
BedaquilineDiarylquinolineATP Synthase Inhibitor0.06233Cross-resistance
VancomycinGlycopeptideCell Wall Synthesis Inhibitor111No Cross-resistance
CiprofloxacinFluoroquinoloneDNA Gyrase Inhibitor0.50.51No Cross-resistance
GentamicinAminoglycosideProtein Synthesis Inhibitor0.250.251No Cross-resistance

Table 2: MIC of this compound against Bacteria with Known Resistance Mechanisms.

Bacterial StrainResistance MechanismMIC (µg/mL) this compoundInterpretation
S. aureus (Wild-Type)-1Susceptible
S. aureus (Vancomycin-Resistant - VRSA)Altered cell wall target1No Cross-resistance
Escherichia coli (Wild-Type)-4Susceptible
E. coli (Ciprofloxacin-Resistant)DNA gyrase mutation4No Cross-resistance
E. coli (Gentamicin-Resistant)Aminoglycoside modifying enzymes4No Cross-resistance

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow cluster_prep Preparation cluster_mic Initial MIC Testing cluster_resistance Resistance Induction cluster_cross_resistance Cross-Resistance Testing cluster_analysis Data Analysis WT_strain Wild-Type Bacterial Strain MIC_WT Determine MIC of all antibiotics against WT strain WT_strain->MIC_WT Antibiotics This compound & Comparator Antibiotics Antibiotics->MIC_WT MIC_Resistant Determine MIC of comparator antibiotics against resistant strain Antibiotics->MIC_Resistant Generate_Resistant Generate Resistant Strain (e.g., to this compound) via Serial Passage MIC_WT->Generate_Resistant Compare_MICs Compare MICs of WT vs. Resistant Strain MIC_WT->Compare_MICs Generate_Resistant->MIC_Resistant MIC_Resistant->Compare_MICs Conclusion Determine Cross-Resistance or Collateral Sensitivity Compare_MICs->Conclusion

Caption: Workflow for assessing antibiotic cross-resistance.

Signaling Pathway: Inhibition of Bacterial ATP Synthase

ATP_Synthase_Inhibition cluster_membrane Bacterial Cell Membrane F0 F0 Subunit (Proton Channel) F1 F1 Subunit (Catalytic Site) F0->F1 drives rotation ATP_Synthesis ATP Synthesis F1->ATP_Synthesis ADP + Pi -> ATP Proton_Gradient Proton Motive Force (H+ Gradient) Proton_Gradient->F0 H+ flow Cellular_Processes Cellular Processes (Growth, Replication) ATP_Synthesis->Cellular_Processes provides energy Enaminomycin_B This compound Enaminomycin_B->F1 inhibits

Caption: Inhibition of bacterial ATP synthase by this compound.

Conclusion

The provided framework offers a comprehensive approach to investigating the cross-resistance profile of this compound. Based on its proposed mechanism of action as an ATP synthase inhibitor, it is plausible that cross-resistance may be observed with other antibiotics targeting this enzyme, such as bedaquiline. However, it is unlikely to exhibit cross-resistance with agents targeting different cellular pathways, like cell wall synthesis or DNA replication. The experimental validation using the outlined protocols is essential to confirm these hypotheses and to fully characterize the resistance profile of this compound for its potential clinical development.

References

A Comparative Analysis of Enaminomycins A, B, and C: Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural nuances and corresponding biological activities of the enaminomycin family of antibiotics reveals Enaminomycin A as the most potent antibacterial and cytostatic agent among its structural analogs, Enaminomycin B and C. This guide provides a comprehensive comparison of these three compounds, presenting available quantitative data, experimental methodologies, and a visualization of their structural differences.

Structural and Physicochemical Comparison

Enaminomycins A, B, and C are a group of antibiotics produced by Streptomyces baarnensis.[1] They share a common bicyclic core structure, 7-oxa-bicyclo[4.1.0]heptane, but differ in their substituent groups, which significantly impacts their biological activity.[2]

PropertyEnaminomycin AThis compoundEnaminomycin C
Molecular Formula C₇H₅NO₅[3]C₁₀H₁₁NO₆[3]C₇H₇NO₅[3]
Molecular Weight 183.12 g/mol 241.21 g/mol 185.13 g/mol
Chemical Structure 4-amino-2,5-dioxo-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid[2]2-oxo-4-amino-5-hydroxy-5-acetonyl-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid[2]2-oxo-4-amino-5-hydroxy-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid[2]

The key structural variations are highlighted in the diagram below. Enaminomycin A possesses a diketo- functionality in the six-membered ring. Enaminomycin C is a hydroxy- derivative of the core structure, and this compound is further substituted with an acetonyl group at the C5 position.

Enaminomycin_Structures cluster_A Enaminomycin A cluster_B This compound cluster_C Enaminomycin C A A B B C C MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Serially dilute Enaminomycins in 96-well plate B->C D Incubate plate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

References

Lack of Publicly Available Data Prevents a Comparative Analysis of Synthetic Enaminomycin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of the scientific literature reveals a significant gap in research concerning the synthesis and biological evaluation of analogs of the natural product Enaminomycin B. Despite its discovery as a member of the enaminomycin family of antibiotics, there is no publicly available data on synthetic derivatives of this compound. This absence of information precludes the creation of a detailed comparison guide as requested.

The enaminomycin family, which includes Enaminomycins A, B, and C, was identified as belonging to the epoxy quinone class of antibiotics.[1] These compounds are produced by Streptomyces baarnensis. Of the three, Enaminomycin A was found to be the most potent, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as demonstrating cytostatic effects against L1210 mouse leukemia cells in vitro.[1]

In contrast, this compound and C were reported to have only weak activity against Gram-positive and Gram-negative bacteria.[1] The molecular formula for this compound is C10H11NO6, and its chemical structure, along with those of A and C, has been determined.[1][2]

The relatively low potency of natural this compound may have discouraged further research into the development of synthetic analogs. Often, medicinal chemistry efforts are focused on modifying more potent lead compounds. However, a subsequent search for synthetic analogs of the more active Enaminomycin A also failed to yield any specific results in the public domain.

Without any data on synthetic analogs of this compound, it is not possible to provide the requested comparison of biological activity, quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways or experimental workflows. The scientific community has not, to date, published research that would support the creation of such a guide.

Therefore, while the natural products Enaminomycin A, B, and C have been identified and characterized to a basic extent, the exploration of their synthetic analogs for improved biological activity remains an unaddressed area in published scientific research.

References

Safety Operating Guide

Proper Disposal of Enaminomycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Enaminomycin B, a compound with potential cytotoxic properties. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental contamination. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines meticulously.

Key Disposal Principles

The primary methods for inactivating cytotoxic waste are incineration at high temperatures or chemical neutralization.[2][3] All materials that have come into contact with this compound must be treated as cytotoxic waste.[2]

**Procedural Steps for Disposal

1. Personal Protective Equipment (PPE): Before handling this compound or any contaminated materials, personnel must wear appropriate PPE, including:

  • Impermeable, long-sleeved gown

  • Two pairs of chemotherapy-grade gloves

  • Safety goggles or a face shield

  • A respiratory mask (N95 or higher)

2. Waste Segregation: All items contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[2][3] This includes:

  • Unused or expired this compound

  • Empty vials and packaging

  • Contaminated labware (e.g., pipette tips, culture plates, flasks)

  • Contaminated PPE

3. Waste Collection and Containment:

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[2][4]

  • Non-Sharps Solids: Contaminated solids such as gloves, gowns, and labware should be placed in a leak-proof, sealable bag or container clearly marked with the cytotoxic waste symbol.[2][3] This container should then be placed inside a secondary labeled container.

  • Liquids: Liquid waste containing this compound should be collected in a sealed, leak-proof, and shatter-resistant container. Do not discharge liquid waste containing this compound down the drain.[5]

4. Labeling: All waste containers must be clearly labeled with:

  • The words "Cytotoxic Waste" or "Biohazard"

  • The international cytotoxic symbol

  • The name of the primary contaminant (this compound)

  • The date of waste generation

5. Storage: Cytotoxic waste should be stored in a secure, designated area with limited access. This area should be cool and dry, away from general laboratory traffic.

6. Final Disposal: The disposal of cytotoxic waste must be carried out by a licensed hazardous waste management company. Do not attempt to dispose of this waste through regular trash or biohazard bags that are not designated for cytotoxic materials.[3] The primary recommended disposal method is high-temperature incineration.[3]

Chemical and Physical Properties

While specific data for this compound is limited, the following table summarizes the properties of the related compound, Enaminomycin A, to provide a general understanding of this chemical family.

PropertyData for Enaminomycin A
Appearance White Amorphous Powder
Molecular Formula C7H5NO5
Melting Point 105 °C (decomposes)
Solubility Soluble in Water, Methanol, DMF, DMSO
Biological Activity Gram-positive and Gram-negative bacteria, Antineoplastic

Data sourced from BOC Sciences[]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization of this compound. Therefore, high-temperature incineration remains the recommended and safest disposal method.

Disposal Workflow

cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Storage & Disposal PPE Don Appropriate PPE (Gown, Double Gloves, Goggles, Mask) Sharps Contaminated Sharps PPE->Sharps Handle Waste NonSharps Contaminated Solids (Gloves, Labware) PPE->NonSharps Handle Waste Liquids Liquid Waste PPE->Liquids Handle Waste SharpsContainer Cytotoxic Sharps Container Sharps->SharpsContainer WasteBag Labeled Cytotoxic Waste Bag NonSharps->WasteBag LiquidContainer Sealed Liquid Waste Container Liquids->LiquidContainer Storage Secure Designated Storage Area SharpsContainer->Storage Store Securely WasteBag->Storage Store Securely LiquidContainer->Storage Store Securely Disposal Licensed Hazardous Waste Disposal Storage->Disposal Arrange Pickup

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guide for Uncharacterized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling novel or uncharacterized compounds where a full toxicological profile has not been established. The procedures outlined below are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. For a compound with unknown toxicity, a high level of protection is recommended. The following table summarizes the recommended PPE for handling potent or uncharacterized solid compounds.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N100, P100, or powered air-purifying respirator (PAPR) with HEPA filters. A full-face respirator also provides eye protection.Prevents inhalation of fine powders, which is a primary route of exposure for potent compounds.
Eye Protection Chemical splash goggles or a full-face shield.[1]Protects eyes from dust particles and potential splashes.[1]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[1]Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contaminated.
Body Protection Disposable, solid-front lab coat or coveralls with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood, a glove box, or a ventilated balance enclosure, to contain any airborne particles.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes weighing paper, spatulas, containers, and waste disposal bags.

  • Pre-weighing: If possible, pre-weigh empty vials and other equipment to minimize handling time with the open compound.

2. Weighing and Aliquoting:

  • Containment: Perform all weighing and aliquoting procedures within a certified chemical fume hood or other ventilated enclosure.

  • Technique: Use a gentle technique to avoid generating dust. Use a micro-spatula for transferring small amounts.

  • Cleaning: After weighing, carefully clean all surfaces of the balance and surrounding area with a damp cloth or a specialized cleaning wipe to remove any residual powder.

3. Solution Preparation:

  • Solvent Addition: Add solvent to the vial containing the compound slowly to avoid splashing.

  • Mixing: Cap the vial securely before mixing or vortexing.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.

4. Experimental Use:

  • Closed Systems: Whenever possible, use closed systems for reactions and experiments to minimize the risk of exposure.

  • Transfers: Use syringes or cannulas for transferring solutions to reduce the chance of spills.

Disposal Plan

All waste generated from handling the uncharacterized compound must be treated as hazardous waste.

  • Solid Waste:

    • Place all contaminated solid waste, including gloves, weighing paper, and disposable lab coats, into a dedicated, labeled hazardous waste bag within the fume hood.[2]

    • Seal the bag and place it in a secondary container for disposal according to your institution's hazardous waste management guidelines.[2]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a labeled, sealed, and chemical-resistant waste container.

    • Do not mix with other waste streams unless specifically instructed to do so by your EHS department.

  • Sharps Waste:

    • Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.[2]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_disposal Waste Disposal cluster_cleanup Post-Handling prep_area Designate Containment Area gather_materials Gather All Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve execute Perform Experiment dissolve->execute collect_waste Collect Contaminated Waste execute->collect_waste decontaminate Decontaminate Work Area execute->decontaminate dispose Dispose as Hazardous Waste collect_waste->dispose doff_ppe Doff PPE decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of Potent or Uncharacterized Compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.